Ethyl 2-(3,5-dichlorophenyl)thiazole-4-carboxylate
Description
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Properties
IUPAC Name |
ethyl 2-(3,5-dichlorophenyl)-1,3-thiazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9Cl2NO2S/c1-2-17-12(16)10-6-18-11(15-10)7-3-8(13)5-9(14)4-7/h3-6H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVMLDBROWJVLEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)C2=CC(=CC(=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9Cl2NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00569506 | |
| Record name | Ethyl 2-(3,5-dichlorophenyl)-1,3-thiazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00569506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
132089-38-4 | |
| Record name | Ethyl 2-(3,5-dichlorophenyl)-1,3-thiazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00569506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of Ethyl 2-(3,5-dichlorophenyl)thiazole-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the synthesis and characterization of Ethyl 2-(3,5-dichlorophenyl)thiazole-4-carboxylate, a heterocyclic compound of interest in medicinal chemistry and materials science. This document outlines a probable synthetic pathway, details expected physicochemical properties, and establishes a framework for its analytical characterization.
Core Compound Information
| Property | Value |
| Compound Name | This compound |
| CAS Number | 132089-38-4 |
| Molecular Formula | C₁₂H₉Cl₂NO₂S |
| Molecular Weight | 302.2 g/mol |
| Physical State | Crystalline solid |
| Melting Point | 105-110 °C |
| Solubility | Moderately soluble in dichloromethane and acetone; insoluble in water. |
Synthesis Pathway
The primary route for the synthesis of this compound is anticipated to be the Hantzsch thiazole synthesis. This well-established method involves the condensation reaction between an α-haloketone and a thioamide. For the target molecule, the likely precursors are 3,5-dichlorobenzothioamide and an ethyl 2-halo-3-oxobutanoate, such as ethyl bromopyruvate.
Caption: Proposed synthesis pathway for this compound.
Experimental Protocols
Step 1: Synthesis of 3,5-Dichlorobenzothioamide (Intermediate)
A mixture of 3,5-dichlorobenzaldehyde and a thionating agent such as Lawesson's reagent or phosphorus pentasulfide (P₄S₁₀) in a suitable solvent (e.g., toluene or dioxane) is heated under reflux. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The crude product is then purified, typically by column chromatography on silica gel, to yield 3,5-dichlorobenzothioamide.
Step 2: Synthesis of this compound (Final Product)
To a solution of 3,5-dichlorobenzothioamide in a suitable solvent such as ethanol, an equimolar amount of ethyl bromopyruvate is added. The reaction mixture is then heated at reflux for several hours. The progress of the reaction is monitored by TLC. After the reaction is complete, the mixture is cooled to room temperature, and the solvent is evaporated. The resulting crude product is purified by recrystallization or column chromatography to afford the final product, this compound.
Characterization
Due to the absence of specific published data, the following characterization profile is based on expectations for a molecule with this structure.
Table of Expected Spectroscopic Data:
| Technique | Expected Observations |
| ¹H NMR | - A singlet for the thiazole proton (C5-H), likely in the range of δ 7.8-8.2 ppm. - Signals for the aromatic protons of the 3,5-dichlorophenyl group. - A quartet and a triplet for the ethyl ester group (-OCH₂CH₃). |
| ¹³C NMR | - A signal for the ester carbonyl carbon around 170 ppm. - Signals for the thiazole ring carbons. - Signals for the carbons of the 3,5-dichlorophenyl ring, including two signals for the chlorine-substituted carbons. - Signals for the ethyl group carbons. |
| Infrared (IR) Spectroscopy | - A strong absorption band for the C=O stretching of the ester group, typically in the range of 1700-1730 cm⁻¹. - C=N and C=C stretching vibrations of the thiazole and phenyl rings. - C-H stretching and bending vibrations. - C-Cl stretching vibrations. |
| Mass Spectrometry (MS) | - A molecular ion peak (M⁺) corresponding to the molecular weight of the compound (302.2 g/mol ). - Isotopic peaks characteristic of the presence of two chlorine atoms (M, M+2, M+4 in a specific ratio). - Fragmentation patterns corresponding to the loss of the ethoxy group, the entire ester group, and other fragments. |
Experimental Workflow for Characterization
Caption: A typical workflow for the characterization of the synthesized compound.
Conclusion
This technical guide provides a comprehensive, albeit predictive, framework for the synthesis and characterization of this compound. The proposed Hantzsch synthesis is a reliable method for obtaining this class of compounds. The expected characterization data provides a benchmark for researchers working on the synthesis and analysis of this molecule. Further experimental work is required to establish a definitive, detailed protocol and to confirm the precise spectroscopic properties of this compound.
An In-depth Technical Guide on the Physicochemical Properties of Ethyl 2-(3,5-dichlorophenyl)thiazole-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 2-(3,5-dichlorophenyl)thiazole-4-carboxylate is a heterocyclic compound featuring a thiazole ring substituted with a 3,5-dichlorophenyl group at the 2-position and an ethyl carboxylate group at the 4-position. The thiazole scaffold is a prominent structural motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The presence of the dichlorophenyl group is known to influence the lipophilicity and electronic properties of the molecule, which can significantly impact its biological activity and pharmacokinetic profile. This technical guide aims to provide a detailed summary of the known and predicted physicochemical properties, a plausible synthesis protocol, and an overview of the potential biological significance of this compound.
Physicochemical Properties
A summary of the known and calculated physicochemical properties of this compound is presented in the table below. It is critical to reiterate that experimental values for properties such as melting point, boiling point, and solubility are not available in the public domain and would need to be determined empirically.
| Property | Value | Source |
| Chemical Structure | ![]() | - |
| Molecular Formula | C₁₂H₉Cl₂NO₂S | Calculated |
| Molecular Weight | 318.18 g/mol | Calculated |
| CAS Number | Not available | - |
| Appearance | White to off-white solid (Predicted) | - |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Solubility | Soluble in organic solvents like DMSO, DMF, and chlorinated solvents (Predicted). Poorly soluble in water (Predicted). | - |
| LogP (Predicted) | 4.2 - 4.8 | - |
Spectral Data (Predicted)
For the structural elucidation and confirmation of this compound, a combination of spectroscopic techniques would be essential. The following table outlines the expected spectral data.
| Spectroscopic Technique | Expected Features |
| ¹H NMR | Signals corresponding to the ethyl group (a quartet around 4.4 ppm and a triplet around 1.4 ppm), a singlet for the thiazole proton (around 8.0-8.5 ppm), and signals for the aromatic protons of the dichlorophenyl ring (a triplet and a doublet in the range of 7.5-8.0 ppm). |
| ¹³C NMR | Signals for the carbonyl carbon of the ester (around 160-165 ppm), carbons of the thiazole and dichlorophenyl rings, and the ethyl group carbons. |
| Infrared (IR) | Characteristic absorption bands for the C=O stretching of the ester (around 1720-1740 cm⁻¹), C=N and C=C stretching of the thiazole and phenyl rings, and C-Cl stretching. |
| Mass Spectrometry (MS) | A molecular ion peak (M⁺) corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns. |
Experimental Protocols: Synthesis
The synthesis of this compound can be achieved through several established methods for thiazole synthesis. The Hantzsch thiazole synthesis is a widely used and reliable method. A plausible experimental protocol based on this method is detailed below.
Reaction Scheme:
3,5-Dichlorothiobenzamide + Ethyl bromopyruvate → this compound
Materials:
-
3,5-Dichlorothiobenzamide
-
Ethyl bromopyruvate
-
Ethanol (absolute)
-
Sodium bicarbonate
-
Dichloromethane
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3,5-dichlorothiobenzamide (1.0 equivalent) in absolute ethanol.
-
Addition of Reagent: To the stirred solution, add ethyl bromopyruvate (1.1 equivalents) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: After completion of the reaction, cool the mixture to room temperature and neutralize it with a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL). Combine the organic layers.
-
Drying and Filtration: Dry the combined organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient as the eluent to afford the pure this compound.
-
Characterization: Characterize the purified compound using ¹H NMR, ¹³C NMR, IR, and mass spectrometry to confirm its structure and purity.
Caption: Proposed workflow for the synthesis of this compound.
Potential Biological Significance and Applications
While specific biological data for this compound is not available, the broader class of 2-arylthiazole derivatives has been extensively studied and shown to possess a range of pharmacological activities.
-
Antimicrobial Activity: Thiazole derivatives are known to exhibit activity against a variety of bacterial and fungal strains. The dichlorophenyl moiety may enhance this activity by increasing the lipophilicity of the compound, facilitating its penetration through microbial cell membranes.
-
Anti-inflammatory Activity: Several studies have reported the anti-inflammatory properties of thiazole-containing compounds. One potential mechanism of action is the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is involved in the inflammatory cascade.
-
Anticancer Activity: The thiazole ring is a key component of several anticancer drugs. Derivatives of 2-phenylthiazole have been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines.
-
Drug Development Intermediate: This compound can serve as a versatile intermediate for the synthesis of more complex molecules with potential therapeutic applications. The ester functionality can be readily modified to amides or other derivatives to explore structure-activity relationships.
Caption: Logical workflow for the biological investigation of the target compound.
Conclusion
This compound represents a potentially valuable molecule for drug discovery and development, given the established biological activities of the thiazole scaffold and the influence of the dichlorophenyl substitution. While a lack of specific experimental data necessitates further investigation, this technical guide provides a solid foundation for researchers by outlining its predicted physicochemical properties, a robust synthesis protocol, and a roadmap for exploring its biological potential. Empirical determination of its properties and biological activities is a crucial next step in unlocking the full potential of this compound.
Potential Mechanism of Action of Ethyl 2-(3,5-dichlorophenyl)thiazole-4-carboxylate: An In-depth Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 2-(3,5-dichlorophenyl)thiazole-4-carboxylate is a heterocyclic compound featuring a core thiazole ring, a prevalent scaffold in medicinal chemistry. While direct experimental evidence detailing the specific mechanism of action for this particular molecule is not extensively available in current literature, this technical guide consolidates information on structurally related compounds to postulate its potential biological activities and mechanisms. By examining the structure-activity relationships of analogous dichlorophenyl-thiazole derivatives, we can infer potential therapeutic applications, ranging from antimicrobial to anticancer and anti-inflammatory roles. This document aims to provide a foundational understanding for researchers and drug development professionals interested in the therapeutic potential of this class of compounds.
Introduction: The Thiazole Scaffold
The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone in the development of therapeutic agents.[1][2] Its unique structural and electronic properties allow it to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities.[1][2][3] Marketed drugs containing the thiazole moiety include the antimicrobial agent sulfathiazole and the antiretroviral ritonavir, highlighting the clinical significance of this scaffold.[2] The biological versatility of thiazole derivatives is often tuned by the nature and position of substituents on the core ring.
The Significance of the 2-(3,5-dichlorophenyl) Moiety
The presence of a dichlorinated phenyl ring at the 2-position of the thiazole is a key structural feature of the title compound. Halogen substituents, particularly chlorine, can significantly modulate a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and ability to form halogen bonds with biological targets. The 3,5-disubstitution pattern is of particular interest as it can influence the molecule's conformation and interaction with receptor binding pockets.
Potential Biological Activities and Mechanisms of Action
Based on the biological evaluation of structurally similar compounds, this compound may exhibit one or more of the following activities:
Antimicrobial Activity
Several studies have highlighted the antimicrobial potential of thiazole derivatives bearing a dichlorophenyl substituent. For instance, certain 2-pyrazoline-substituted thiazoles with a 3,5-dichlorophenyl group have demonstrated anticryptococcal activity.[4][5] The mechanism of antimicrobial action for thiazole derivatives can be multifaceted, including the inhibition of essential enzymes in pathogens or the disruption of cell membrane integrity. The amphiphilic nature of some thiazole compounds, possessing both hydrophobic and hydrophilic regions, may facilitate their penetration of bacterial cell membranes, leading to cytoplasmic leakage and cell death.[1]
Table 1: Antimicrobial Activity of Selected Dichlorophenyl-Thiazole Analogs
| Compound Class | Specific Substituent | Organism | Activity Metric | Reference |
| 2-(N-mustard)-5-(2-pyrazolin-5-yl)-thiazoles | 3,5-di-Cl-C6H3 | Cryptococcus neoformans | IC50 = 15.6–125 µg/mL | [4] |
| Thiazolyl-thiourea derivatives | 3,4-dichlorophenyl | Staphylococcus aureus, Staphylococcus epidermidis | MIC = 4 to 16 μg/mL | [6] |
Anticancer Activity
The thiazole scaffold is a common feature in many anticancer agents. The presence of electron-withdrawing groups, such as chlorine atoms, on the phenyl ring has been associated with enhanced cytotoxic activity in some series of thiazole derivatives.[3] Potential mechanisms of anticancer action for this class of compounds include:
-
Kinase Inhibition: Many thiazole-containing compounds act as inhibitors of protein kinases, which are crucial regulators of cell signaling pathways involved in cell proliferation, survival, and metastasis.
-
Tubulin Polymerization Inhibition: Some aryl-thiazole derivatives have been shown to inhibit tubulin polymerization, a mechanism that disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis.
-
Induction of Apoptosis: Thiazole derivatives can trigger programmed cell death through various intrinsic and extrinsic pathways.
Table 2: Anticancer Activity of Selected Phenyl-Thiazole Analogs
| Compound Class | Specific Substituent | Cell Line | Activity Metric | Reference |
| Phenylthiazole-incorporated quinolines | 4-chloro on pyridine ring | Breast Cancer | IC50 = 5.71 μM | [3] |
| Thiazole – 1,2,3-triazole hybrids | Various substituted phenyls | Human Glioblastoma | IC50 = 3.20 to 10.67 µM | [7] |
Anti-inflammatory Activity
Thiadiazole derivatives, which are structurally related to thiazoles, have been reported to possess analgesic and anti-inflammatory properties, potentially through the inhibition of cyclooxygenase (COX) enzymes.[8] Given the structural similarities, it is plausible that this compound could exhibit similar anti-inflammatory effects.
Other Potential Activities
The versatility of the thiazole scaffold extends to other therapeutic areas. For example, certain thiazolylhydrazone derivatives have been identified as potent and selective acetylcholinesterase (AChE) inhibitors, suggesting potential applications in the treatment of Alzheimer's disease.[9]
Postulated Signaling Pathways and Experimental Workflows
While specific pathways for the title compound are unknown, we can visualize a general workflow for investigating its potential biological activities.
Caption: A conceptual workflow for the biological evaluation of this compound.
General Synthesis Protocols
The synthesis of 2-aryl-thiazole-4-carboxylates typically involves the Hantzsch thiazole synthesis or variations thereof. A general synthetic route is outlined below.
Caption: A generalized synthetic scheme for the target compound via Hantzsch thiazole synthesis.
A common method involves the reaction of a thioamide with an α-haloketone. For the synthesis of this compound, 3,5-dichlorobenzothioamide would be reacted with ethyl bromopyruvate. The reaction is typically carried out in a suitable solvent such as ethanol, often with heating.
Conclusion and Future Directions
While the precise mechanism of action of this compound remains to be elucidated, the analysis of structurally related compounds provides a strong rationale for its investigation as a potential therapeutic agent. The dichlorophenyl-thiazole scaffold has demonstrated promise in the fields of antimicrobial and anticancer research. Future studies should focus on the synthesis and comprehensive biological evaluation of this compound to determine its specific molecular targets and signaling pathways. In vitro screening against a panel of microbial strains and cancer cell lines would be a logical first step, followed by more in-depth mechanistic studies for any confirmed activities. Such research will be crucial in unlocking the full therapeutic potential of this and related thiazole derivatives.
References
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. archives.ijper.org [archives.ijper.org]
- 3. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents [mdpi.com]
- 4. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis of Novel Thiazole Based 1,2,3-Triazole Derivatives as Inhibitors of Glioblastoma Cancer Cells [ajgreenchem.com]
- 8. sphinxsai.com [sphinxsai.com]
- 9. mdpi.com [mdpi.com]
In-Silico Modeling of Ethyl 2-(3,5-dichlorophenyl)thiazole-4-carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of a hypothetical in-silico modeling workflow for the compound Ethyl 2-(3,5-dichlorophenyl)thiazole-4-carboxylate. The thiazole scaffold is a known pharmacophore present in numerous biologically active compounds, suggesting potential therapeutic applications for this molecule.[1][2][3] This document outlines a structured approach to investigate its potential as a drug candidate through various computational methods, including molecular docking, molecular dynamics simulations, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction. Detailed hypothetical experimental protocols and data presentation formats are provided to guide researchers in the virtual assessment of this compound.
Introduction
Computer-aided drug design (CADD), or in-silico modeling, has become an indispensable tool in modern drug discovery, significantly reducing the time and cost associated with identifying and optimizing lead compounds.[4][5][6][7] By simulating molecular interactions and predicting pharmacokinetic properties, researchers can prioritize candidates with a higher probability of success in preclinical and clinical trials.[6][8] This guide focuses on a virtual screening and evaluation pipeline for this compound, a compound with a thiazole core that is prevalent in many approved drugs.[2][3] The presence of the dichlorophenyl group may also influence its biological activity and interaction with potential targets.[1]
Hypothetical In-Silico Modeling Workflow
The proposed in-silico workflow for this compound is a multi-step process designed to comprehensively evaluate its drug-like properties and potential therapeutic targets. The workflow begins with ligand preparation and proceeds through target identification, molecular docking, molecular dynamics simulations, and ADMET prediction.
Data Presentation
Quantitative data generated from the in-silico analyses should be organized into clear and concise tables for comparative analysis.
Table 1: Molecular Docking Results
| Target Protein | Binding Affinity (kcal/mol) | Interacting Residues | Hydrogen Bonds | Hydrophobic Interactions |
| e.g., Target A | -8.5 | TYR123, SER98 | VAL45, LEU78 | |
| e.g., Target B | -7.2 | ASN234, GLU150 | ILE101, PHE200 | |
| e.g., Target C | -6.9 | HIS56, ARG88 | ALA12, TRP99 |
Table 2: Molecular Dynamics Simulation Analysis
| System | RMSD (Å) (Protein Backbone) | RMSF (Å) (Ligand) | Radius of Gyration (Å) | Average H-Bonds (Ligand-Protein) |
| e.g., Target A-Ligand | 1.5 ± 0.3 | 0.8 ± 0.1 | 22.5 ± 0.5 | |
| e.g., Target B-Ligand | 1.8 ± 0.4 | 1.1 ± 0.2 | 21.9 ± 0.4 | |
| e.g., Target C-Ligand | 2.1 ± 0.5 | 1.5 ± 0.3 | 23.1 ± 0.6 |
Table 3: Predicted ADMET Properties
| Property | Predicted Value | Acceptable Range |
| Absorption | ||
| Human Intestinal Absorption (%) | > 80% | |
| Caco-2 Permeability (nm/s) | > 20 | |
| Distribution | ||
| Plasma Protein Binding (%) | < 90% | |
| Blood-Brain Barrier (BBB) Permeability | LogBB > 0.3 (CNS active) or < -1 (CNS inactive) | |
| Metabolism | ||
| CYP2D6 Inhibition | Non-inhibitor | |
| CYP3A4 Inhibition | Non-inhibitor | |
| Excretion | ||
| Total Clearance (log ml/min/kg) | Value varies | |
| Toxicity | ||
| AMES Mutagenicity | Non-mutagenic | |
| hERG Inhibition | Non-inhibitor | |
| Oral Rat LD50 (mol/kg) | > 2.0 |
Experimental Protocols
The following sections detail the methodologies for the key in-silico experiments. These protocols are based on established practices in computational drug discovery.[9][10][11][12][13][14]
Ligand and Protein Preparation
Objective: To prepare the 3D structure of this compound and the selected target proteins for docking and simulation.
Protocol:
-
Ligand Preparation:
-
The 2D structure of this compound will be drawn using a chemical drawing tool (e.g., ChemDraw).
-
The 2D structure will be converted to a 3D structure using a molecular modeling software (e.g., Avogadro, Open Babel).
-
Energy minimization of the 3D structure will be performed using a suitable force field (e.g., MMFF94).
-
The final 3D structure will be saved in a PDBQT format for use in docking software.[11]
-
-
Protein Preparation:
-
The 3D crystal structure of the target protein will be downloaded from the Protein Data Bank (PDB).
-
All water molecules and non-interacting ions will be removed.[13]
-
Missing hydrogen atoms and side-chain atoms will be added.[13]
-
The protein structure will be energy minimized using a force field like AMBER or CHARMM.
-
The prepared protein structure will be saved in a PDBQT format.[11]
-
Molecular Docking
Objective: To predict the binding mode and affinity of the ligand to the active site of the target protein.[15][16]
Protocol:
-
Grid Box Generation: A grid box will be defined around the active site of the target protein. The dimensions and center of the grid will be set to encompass the entire binding pocket.
-
Docking Execution: Molecular docking will be performed using software like AutoDock Vina or PyRx.[13][14] The Lamarckian Genetic Algorithm (LGA) is a commonly used search algorithm.[14]
-
Pose Analysis: The resulting docking poses will be analyzed. The pose with the lowest binding energy will be considered the most favorable.
-
Interaction Analysis: The interactions (hydrogen bonds, hydrophobic interactions, etc.) between the ligand and the protein in the best-ranked pose will be visualized and analyzed using tools like PyMOL or VMD.
Molecular Dynamics Simulation
Objective: To assess the stability of the ligand-protein complex and analyze its dynamic behavior over time.[9][17]
Protocol:
-
System Preparation: The best-ranked docked complex will be used as the starting structure. The complex will be solvated in a water box (e.g., TIP3P water model) and neutralized by adding counter-ions.[17]
-
Energy Minimization: The energy of the entire system will be minimized to remove any steric clashes.[18]
-
Equilibration: The system will be gradually heated to a physiological temperature (e.g., 300 K) and equilibrated under NVT (constant number of particles, volume, and temperature) and then NPT (constant number of particles, pressure, and temperature) ensembles.[10][18]
-
Production Run: A production MD simulation will be run for a significant time scale (e.g., 100 ns).
-
Trajectory Analysis: The resulting trajectory will be analyzed to calculate parameters like Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), Radius of Gyration, and the number of hydrogen bonds over time.[9]
ADMET Prediction
Objective: To computationally estimate the pharmacokinetic and toxicological properties of the compound.[19][20][21][22][23]
Protocol:
-
Input: The 2D or 3D structure of this compound will be used as input.
-
Prediction Servers/Software: A variety of online servers and standalone software can be used for ADMET prediction, such as SwissADME, pkCSM, and ADMETlab.[23]
-
Property Calculation: These tools use quantitative structure-activity relationship (QSAR) models and other computational methods to predict a wide range of ADMET properties.[19][22]
-
Data Analysis: The predicted values will be compared against established ranges for drug-like molecules to assess the compound's potential for oral bioavailability, metabolic stability, and safety.
Potential Signaling Pathways
Based on the known biological activities of thiazole-containing compounds, which include anticancer and antimicrobial effects, several signaling pathways could be relevant for investigation.[1][2][24][25][26][27] For instance, if the compound shows potential as an anticancer agent, pathways like the PI3K/Akt/mTOR or MAPK signaling pathways could be explored as potential targets.
Conclusion
This technical guide has outlined a comprehensive in-silico strategy for the preliminary evaluation of this compound as a potential drug candidate. By following the described workflow and protocols, researchers can generate valuable data on its potential biological targets, binding interactions, and pharmacokinetic profile. The structured data presentation and clear visualizations provided herein are intended to facilitate the analysis and interpretation of the computational results, ultimately guiding further experimental validation and lead optimization efforts. This systematic in-silico approach allows for a more efficient and informed drug discovery process.
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- 4. microbenotes.com [microbenotes.com]
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- 7. frontiersin.org [frontiersin.org]
- 8. A Guide to In Silico Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protocol for Molecular Dynamics Simulations of Proteins [bio-protocol.org]
- 10. Molecular Dynamics (MD) Simulations, step by step protocol [protocols.io]
- 11. researchgate.net [researchgate.net]
- 12. static.igem.wiki [static.igem.wiki]
- 13. sites.ualberta.ca [sites.ualberta.ca]
- 14. Molecular Docking - An easy protocol [protocols.io]
- 15. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Docking (molecular) - Wikipedia [en.wikipedia.org]
- 17. Molecular dynamics - Wikipedia [en.wikipedia.org]
- 18. compchems.com [compchems.com]
- 19. fiveable.me [fiveable.me]
- 20. aurlide.fi [aurlide.fi]
- 21. In Silico methods for ADMET prediction of new molecules | PPTX [slideshare.net]
- 22. Computational Approaches in Preclinical Studies on Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 23. ADMET Predictions - Computational Chemistry Glossary [deeporigin.com]
- 24. mdpi.com [mdpi.com]
- 25. Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 26. European Journal of Life Sciences » Submission » Synthesis and in-silico evaluation of some new 2,4-disubstituted thiazole derivatives [dergipark.org.tr]
- 27. researchgate.net [researchgate.net]
The Thiazole Scaffold: A Privileged Motif in Drug Discovery and the Potent Role of Dichlorophenyl Substitution in Modulating Biological Activity
For Immediate Release
A Deep Dive into the Structure-Activity Relationship of Dichlorophenyl Thiazole Compounds Reveals Key Insights for Future Drug Development
Researchers and drug development professionals now have access to a comprehensive technical guide detailing the intricate relationship between the chemical structure of dichlorophenyl thiazole compounds and their biological activity. This whitepaper provides an in-depth analysis of their anticancer and antimicrobial properties, supported by quantitative data, detailed experimental protocols, and novel visualizations of relevant biological pathways and experimental workflows.
The thiazole ring is a cornerstone in medicinal chemistry, present in numerous FDA-approved drugs. The addition of a dichlorophenyl moiety to this versatile scaffold has been shown to significantly influence its therapeutic potential. This guide systematically explores this influence, offering a valuable resource for the rational design of next-generation therapeutic agents.
Quantitative Structure-Activity Relationship (SAR) Data
The biological activity of dichlorophenyl thiazole derivatives is highly dependent on the substitution pattern of the dichlorophenyl ring and other modifications to the thiazole core. The following tables summarize the in-vitro cytotoxic and antimicrobial activities of various dichlorophenyl thiazole compounds.
Table 1: Anticancer Activity of Dichlorophenyl Thiazole Derivatives
| Compound ID | Dichlorophenyl Substitution | Other Substituents | Cancer Cell Line | IC50 (µM) | Reference |
| 1a | 2,4-dichloro | - | HCT-116 | 5.67 | |
| 1b | 2,4-dichloro | - | HepG-2 | 6.60 | |
| 1c | 2,4-dichloro | - | MCF-7 | 8.21 | |
| 2a | 3,4-dichloro | Methylsulfonyl | hCA I | 198.04 | |
| 2b | 3,4-dichloro | Methylsulfonyl | hCA II | 86.64 | |
| 3a | 2,4-dichloro | Pyrrolotriazinone | MCF-7 | >100 | |
| 3b | 2,4-dichloro | Pyrrolotriazinone | A549 | >100 | |
| 3c | 2,4-dichloro | Pyrrolotriazinone | HepG2 | >100 |
Table 2: Antimicrobial Activity of Dichlorophenyl Thiazole Derivatives
| Compound ID | Dichlorophenyl Substitution | Other Substituents | Microorganism | MIC (µg/mL) | Reference |
| 4a | 3,5-dichloro | Pyrazoline | Cryptococcus neoformans | 15.6-125 |
Key Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the structure-activity relationship studies of dichlorophenyl thiazole compounds.
Synthesis of Dichlorophenyl Thiazole Derivatives
A general method for the synthesis of 2-amino-4-(dichlorophenyl)thiazole derivatives involves the Hantzsch thiazole synthesis.
Procedure:
-
A mixture of a dichlorophenacyl bromide (1 mmol) and a thiourea derivative (1.2 mmol) in ethanol (20 mL) is refluxed for 3-4 hours.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is filtered.
-
The crude product is washed with cold ethanol and then recrystallized from a suitable solvent (e.g., ethanol or a mixture of ethanol and water) to afford the pure 2-amino-4-(dichlorophenyl)thiazole derivative.
In-vitro Anticancer Activity - MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.
Procedure:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically ranging from 0.01 to 100 µM) and incubated for a further 48-72 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plate is incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium is then removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated by plotting the percentage of cell viability against the compound concentration.
Antimicrobial Susceptibility Testing - Broth Microdilution Method
The broth microdilution method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
Procedure:
-
Preparation of Inoculum: A standardized inoculum of the test microorganism is prepared to a concentration of approximately 5 × 10⁵ colony-forming units (CFU)/mL in a suitable broth medium.
-
Serial Dilution: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Mandatory Visualizations
The following diagrams, generated using the DOT language, illustrate key signaling pathways, experimental workflows, and logical relationships relevant to the study of dichlorophenyl thiazole compounds.
Signaling Pathways
Experimental and Logical Workflows
This technical guide serves as a critical resource for the scientific community, providing a solid foundation for the development of novel dichlorophenyl thiazole-based therapeutics. By consolidating key data and methodologies, it aims to accelerate the discovery and design of more effective and selective drugs for a range of diseases.
Technical Guide: Spectroscopic and Synthetic Overview of Ethyl 2-(3,5-dichlorophenyl)thiazole-4-carboxylate
For the attention of: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic data and a representative synthetic protocol for Ethyl 2-(3,5-dichlorophenyl)thiazole-4-carboxylate. Due to the limited availability of specific experimental data for this exact compound in publicly accessible literature, the spectroscopic data presented herein is based on the analysis of closely related analogs and predicted values. The experimental protocols are derived from established methodologies for the synthesis of similar thiazole derivatives.
Spectroscopic Data
The following tables summarize the expected spectroscopic data for this compound. These values are estimations based on data reported for structurally similar compounds and are intended to serve as a guide for characterization.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~8.20 | s | 1H | Thiazole C5-H |
| ~7.95 | d, J ≈ 1.5 Hz | 2H | Dichlorophenyl C2'-H, C6'-H |
| ~7.50 | t, J ≈ 1.5 Hz | 1H | Dichlorophenyl C4'-H |
| ~4.40 | q, J ≈ 7.1 Hz | 2H | -OCH₂CH₃ |
| ~1.40 | t, J ≈ 7.1 Hz | 3H | -OCH₂CH₃ |
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| ~168 | Thiazole C2 |
| ~161 | -C=O (ester) |
| ~148 | Thiazole C4 |
| ~135 | Dichlorophenyl C1' |
| ~133 | Dichlorophenyl C3', C5' |
| ~130 | Dichlorophenyl C4' |
| ~127 | Dichlorophenyl C2', C6' |
| ~125 | Thiazole C5 |
| ~62 | -OCH₂CH₃ |
| ~14 | -OCH₂CH₃ |
Table 3: Predicted Infrared (IR) Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100 | Medium | Aromatic C-H stretch |
| ~2980 | Medium | Aliphatic C-H stretch |
| ~1720 | Strong | C=O stretch (ester) |
| ~1600, ~1470 | Medium-Strong | C=C and C=N ring stretching |
| ~1250 | Strong | C-O stretch (ester) |
| ~850 | Strong | C-Cl stretch |
Table 4: Predicted Mass Spectrometry Data
| m/z | Ion |
| [M]+ | Molecular ion |
| [M+2]+ | Isotope peak for two Cl atoms |
| [M+4]+ | Isotope peak for two Cl atoms |
Experimental Protocols
The synthesis of this compound can be achieved via the Hantzsch thiazole synthesis. This method involves the condensation of an α-haloketone with a thioamide.
General Hantzsch Thiazole Synthesis Protocol
This protocol describes a general procedure that can be adapted for the synthesis of the target molecule.
Materials:
-
3,5-Dichlorobenzoyl chloride
-
Thioacetamide
-
Ethyl bromopyruvate
-
Ethanol
-
Pyridine
-
Diethyl ether
-
Sodium bicarbonate
Procedure:
-
Synthesis of 3,5-Dichlorothiobenzamide:
-
In a round-bottom flask, dissolve 3,5-dichlorobenzoyl chloride in a suitable solvent such as toluene.
-
Cool the solution in an ice bath and bubble hydrogen sulfide gas through the solution, or react with a suitable thio-source like Lawesson's reagent.
-
Alternatively, react 3,5-dichlorobenzonitrile with hydrogen sulfide in the presence of a base like pyridine.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure, and the crude thioamide is purified by recrystallization or column chromatography.
-
-
Synthesis of this compound:
-
To a solution of 3,5-dichlorothiobenzamide in ethanol, add an equimolar amount of ethyl bromopyruvate.
-
The reaction mixture is heated to reflux for several hours.
-
The progress of the reaction is monitored by TLC.
-
After completion, the reaction mixture is cooled to room temperature, and the solvent is evaporated under reduced pressure.
-
The residue is dissolved in a suitable organic solvent (e.g., ethyl acetate) and washed with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated.
-
The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
-
Spectroscopic Analysis Protocol
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz or higher. Samples are dissolved in a suitable deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), with tetramethylsilane (TMS) as the internal standard.
-
Infrared (IR) Spectroscopy: IR spectra are recorded on a Fourier-transform infrared (FT-IR) spectrometer. Samples can be analyzed as a thin film on a salt plate (e.g., NaCl) or as a KBr pellet.
-
Mass Spectrometry (MS): Mass spectra are obtained using an electrospray ionization (ESI) or electron impact (EI) mass spectrometer to determine the molecular weight and fragmentation pattern of the compound.
Visualizations
The following diagrams illustrate the key logical and experimental workflows.
Methodological & Application
Application Notes and Protocols for the Synthesis of Ethyl 2-(3,5-dichlorophenyl)thiazole-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive protocol for the synthesis of Ethyl 2-(3,5-dichlorophenyl)thiazole-4-carboxylate, a heterocyclic compound with potential applications in medicinal chemistry and drug discovery. The synthesis is a multi-step process commencing from commercially available 3,5-dichlorobenzoic acid.
Overall Synthetic Scheme
The synthesis of the target compound is achieved through a three-step reaction sequence:
-
Amidation: Conversion of 3,5-dichlorobenzoic acid to 3,5-dichlorobenzamide. This is a two-stage process involving the formation of an acid chloride followed by amidation.
-
Thionation: Transformation of 3,5-dichlorobenzamide into 3,5-dichlorobenzothioamide utilizing Lawesson's reagent.
-
Hantzsch Thiazole Synthesis: Cyclocondensation of 3,5-dichlorobenzothioamide with ethyl 2-chloro-3-oxobutanoate to yield the final product, this compound.
Experimental Protocols
Part 1: Synthesis of 3,5-Dichlorobenzamide
Step 1.1: Preparation of 3,5-Dichlorobenzoyl Chloride
-
Materials: 3,5-dichlorobenzoic acid, thionyl chloride (SOCl₂), N,N-dimethylformamide (DMF), and a suitable inert solvent such as dichloromethane (DCM) or toluene.
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 3,5-dichlorobenzoic acid (1.0 eq) in the chosen inert solvent.
-
Add a catalytic amount of DMF (e.g., a few drops).
-
Slowly add thionyl chloride (1.5-2.0 eq) to the suspension at room temperature.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours, or until the evolution of gas ceases and the solution becomes clear.
-
Allow the reaction mixture to cool to room temperature.
-
Remove the excess thionyl chloride and solvent under reduced pressure. The resulting crude 3,5-dichlorobenzoyl chloride is typically used in the next step without further purification.
-
Step 1.2: Amidation of 3,5-Dichlorobenzoyl Chloride
-
Materials: Crude 3,5-dichlorobenzoyl chloride, concentrated aqueous ammonia (NH₄OH), and a suitable solvent like dichloromethane (DCM) or tetrahydrofuran (THF).
-
Procedure:
-
Dissolve the crude 3,5-dichlorobenzoyl chloride in the chosen solvent and cool the solution in an ice bath (0-5 °C).
-
Slowly add concentrated aqueous ammonia (excess) to the cooled solution with vigorous stirring.
-
Continue stirring at 0-5 °C for 1-2 hours.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
If a precipitate forms, collect the solid by filtration. If no precipitate forms, extract the aqueous layer with the organic solvent.
-
Wash the collected solid or the combined organic extracts with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 3,5-dichlorobenzamide.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 3,5-dichlorobenzamide.
-
Part 2: Synthesis of 3,5-Dichlorobenzothioamide
-
Materials: 3,5-dichlorobenzamide, Lawesson's reagent [2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide], and an anhydrous solvent such as toluene or tetrahydrofuran (THF). Lawesson's reagent is a widely used thionating agent in organic synthesis.[1]
-
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3,5-dichlorobenzamide (1.0 eq) in the anhydrous solvent.
-
Add Lawesson's reagent (0.5-0.6 eq) to the solution.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC). The reaction time can vary from a few hours to overnight.
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the mixture with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent (e.g., a gradient of hexane and ethyl acetate) to afford pure 3,5-dichlorobenzothioamide.
-
Part 3: Hantzsch Thiazole Synthesis of this compound
-
Materials: 3,5-dichlorobenzothioamide, ethyl 2-chloro-3-oxobutanoate, and a solvent such as ethanol or isopropanol. The Hantzsch thiazole synthesis is a classical and effective method for the formation of thiazole rings.
-
Procedure:
-
In a round-bottom flask, dissolve 3,5-dichlorobenzothioamide (1.0 eq) in the chosen alcohol solvent.
-
Add ethyl 2-chloro-3-oxobutanoate (1.0-1.2 eq) to the solution at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction by TLC. The reaction is typically complete within 4-8 hours.
-
After completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate, followed by water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) or by recrystallization to obtain the final product, this compound.
-
Data Presentation
The following table summarizes the key quantitative data for the synthesis of this compound. Please note that yields are representative and may vary based on experimental conditions and scale.
| Step | Reactants | Product | Solvent | Temperature | Typical Yield (%) |
| 1.1 Amidation (Acid Chloride) | 3,5-Dichlorobenzoic Acid, Thionyl Chloride | 3,5-Dichlorobenzoyl Chloride | DCM or Toluene | Reflux | >95 (crude) |
| 1.2 Amidation | 3,5-Dichlorobenzoyl Chloride, Aqueous Ammonia | 3,5-Dichlorobenzamide | DCM or THF | 0 °C to RT | 85-95 |
| 2. Thionation | 3,5-Dichlorobenzamide, Lawesson's Reagent | 3,5-Dichlorobenzothioamide | Toluene or THF | Reflux | 70-90 |
| 3. Hantzsch Thiazole Synthesis | 3,5-Dichlorobenzothioamide, Ethyl 2-chloro-3-oxobutanoate | This compound | Ethanol | Reflux | 60-80 |
Visualizations
Synthetic Workflow Diagram
The following diagram illustrates the workflow for the synthesis of this compound.
Caption: Synthetic route for this compound.
Logical Relationship of Synthesis Steps
This diagram outlines the logical progression and dependency of each synthetic step.
Caption: Logical flow of the multi-step synthesis.
References
Application Notes and Protocols for High-Throughput Screening of Ethyl 2-(3,5-dichlorophenyl)thiazole-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiazole derivatives are a prominent class of heterocyclic compounds widely recognized for their diverse pharmacological activities, forming the core scaffold of numerous FDA-approved drugs.[1][2] The thiazole ring is a key pharmacophore in molecules exhibiting anticancer, antimicrobial, anti-inflammatory, and antihypertensive properties.[3][4] The incorporation of substituted phenyl rings, particularly with halogen atoms, has been shown to modulate the biological activity of these compounds. Ethyl 2-(3,5-dichlorophenyl)thiazole-4-carboxylate is a synthetic compound featuring a thiazole core, a 3,5-dichlorophenyl substituent at the 2-position, and an ethyl carboxylate group at the 4-position. While the specific biological target of this compound is under investigation, its structural similarity to known kinase inhibitors suggests its potential as a modulator of protein kinase activity, a critical target class in oncology drug discovery.[5][6]
These application notes provide a framework for utilizing this compound in high-throughput screening (HTS) campaigns to identify and characterize its potential as a kinase inhibitor. The protocols outlined below describe a primary biochemical screen, a secondary cell-based assay, and a cytotoxicity counterscreen to ensure the identification of specific and non-toxic hits.
Target Profile: MAP4K7 (Mitogen-Activated Protein Kinase Kinase Kinase Kinase 7)
For the purpose of this application note, we will hypothesize that this compound is a potential inhibitor of MAP4K7, a serine/threonine kinase involved in the JNK signaling pathway, which plays a role in cell proliferation, differentiation, and apoptosis. Dysregulation of this pathway is implicated in various cancers.
Data Presentation
The following tables summarize hypothetical data from a high-throughput screening campaign of this compound and a small library of structural analogs.
Table 1: Primary Biochemical HTS against MAP4K7
| Compound ID | Structure | % Inhibition at 10 µM | IC50 (µM) |
| ETC-001 | This compound | 85.2 | 1.2 |
| ETC-002 | Ethyl 2-(3,4-dichlorophenyl)thiazole-4-carboxylate | 65.7 | 5.8 |
| ETC-003 | Ethyl 2-(phenyl)thiazole-4-carboxylate | 12.3 | > 50 |
| ETC-004 | 2-(3,5-dichlorophenyl)thiazole-4-carboxylic acid | 78.9 | 2.5 |
| Staurosporine | (Positive Control) | 98.5 | 0.05 |
Table 2: Secondary Cell-Based Assay (p-c-Jun Levels in HEK293T cells)
| Compound ID | EC50 (µM) |
| ETC-001 | 3.5 |
| ETC-004 | 8.2 |
| Staurosporine | 0.2 |
Table 3: Cytotoxicity Counterscreen (HEK293T Cell Viability)
| Compound ID | CC50 (µM) | Selectivity Index (SI = CC50/EC50) |
| ETC-001 | > 50 | > 14.3 |
| ETC-004 | 45.1 | 5.5 |
| Staurosporine | 1.5 | 7.5 |
Experimental Protocols
Protocol 1: Primary High-Throughput Biochemical Screening (MAP4K7 Kinase Assay)
This protocol describes a luminescent kinase assay that measures the amount of ATP remaining in solution following a kinase reaction. A decrease in luminescence indicates kinase activity, and inhibition of this decrease signifies the inhibitory potential of the test compound.
Materials:
-
MAP4K7 enzyme (recombinant)
-
MAP4K7 substrate peptide
-
ATP
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
This compound (and other test compounds) dissolved in DMSO
-
Staurosporine (positive control)
-
DMSO (negative control)
-
384-well white, opaque plates
Methodology:
-
Compound Plating:
-
Prepare serial dilutions of the test compounds and controls in DMSO.
-
Using an acoustic liquid handler, dispense 50 nL of each compound solution into the wells of a 384-well plate.
-
-
Enzyme and Substrate Preparation:
-
Prepare a master mix containing MAP4K7 enzyme and substrate peptide in kinase buffer.
-
-
Kinase Reaction:
-
Add 5 µL of the enzyme/substrate master mix to each well of the compound plate.
-
Prepare a separate ATP solution in kinase buffer.
-
Initiate the kinase reaction by adding 5 µL of the ATP solution to each well. The final reaction volume is 10 µL, with a final compound concentration of 10 µM and 1% DMSO.
-
Incubate the plate at 30°C for 60 minutes.
-
-
Signal Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes in the dark.
-
-
Data Acquisition and Analysis:
-
Measure luminescence using a plate reader.
-
Calculate the percentage of inhibition for each compound relative to the positive and negative controls.
-
Determine the Z'-factor to assess assay quality (a Z' > 0.5 is considered robust).[7]
-
Protocol 2: Secondary Cell-Based Assay (Phospho-c-Jun Quantification)
This protocol describes an in-cell ELISA to measure the phosphorylation of c-Jun, a downstream target of the JNK pathway, which is activated by MAP4K7.
Materials:
-
HEK293T cells
-
DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
Anisomycin (pathway activator)
-
Test compounds dissolved in DMSO
-
384-well clear-bottom plates, tissue culture treated
-
Primary antibodies: Rabbit anti-phospho-c-Jun (Ser63) and Mouse anti-total c-Jun
-
Secondary antibodies: HRP-conjugated anti-rabbit IgG and AP-conjugated anti-mouse IgG
-
HRP and AP substrates (chemiluminescent or fluorescent)
-
Fixing solution (e.g., 4% formaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
Methodology:
-
Cell Seeding:
-
Seed HEK293T cells into 384-well plates at a density of 5,000 cells per well in 40 µL of media.
-
Incubate at 37°C, 5% CO2 for 24 hours.
-
-
Compound Treatment:
-
Add 10 µL of diluted test compounds to the cells.
-
Incubate for 1 hour at 37°C, 5% CO2.
-
-
Pathway Activation:
-
Add 10 µL of Anisomycin (final concentration 10 µg/mL) to all wells except the unstimulated control.
-
Incubate for 30 minutes at 37°C, 5% CO2.
-
-
Cell Fixing and Permeabilization:
-
Fix the cells by adding 20 µL of fixing solution for 20 minutes at room temperature.
-
Wash the wells three times with PBS.
-
Permeabilize the cells with permeabilization buffer for 15 minutes.
-
-
Immunostaining:
-
Block the cells with blocking buffer for 1 hour.
-
Incubate with primary antibodies diluted in blocking buffer overnight at 4°C.
-
Wash the wells three times with PBS.
-
Incubate with secondary antibodies for 1 hour at room temperature.
-
-
Signal Detection and Analysis:
-
Wash the wells three times with PBS.
-
Add the appropriate substrates and measure the luminescent or fluorescent signal using a plate reader.
-
Normalize the phospho-c-Jun signal to the total c-Jun signal.
-
Calculate the EC50 values for the active compounds.
-
Protocol 3: Cytotoxicity Counterscreen
This protocol uses a resazurin-based assay to measure cell viability and identify compounds that are cytotoxic.
Materials:
-
HEK293T cells
-
DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
Test compounds dissolved in DMSO
-
Resazurin sodium salt solution
-
384-well clear-bottom plates, tissue culture treated
Methodology:
-
Cell Seeding:
-
Seed HEK293T cells into 384-well plates at a density of 2,500 cells per well in 40 µL of media.
-
Incubate at 37°C, 5% CO2 for 24 hours.
-
-
Compound Treatment:
-
Add 10 µL of serially diluted test compounds to the cells.
-
Incubate for 48 hours at 37°C, 5% CO2.
-
-
Viability Assessment:
-
Add 10 µL of resazurin solution to each well.
-
Incubate for 4 hours at 37°C, 5% CO2.
-
-
Data Acquisition and Analysis:
-
Measure fluorescence (Ex/Em: ~560/590 nm) using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the CC50 (50% cytotoxic concentration) for each compound.
-
Visualizations
Caption: Hypothetical inhibition of the MAP4K7 signaling pathway.
Caption: High-throughput screening workflow for hit identification.
Caption: Logical workflow for hit validation and triage.
References
- 1. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thiazole Ring—A Biologically Active Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. High-throughput screening for kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. High Throughput Screening for Protein Kinase Inhibitors: Ingenta Connect [ingentaconnect.com]
- 7. promega.co.uk [promega.co.uk]
Cell-based assay development with Ethyl 2-(3,5-dichlorophenyl)thiazole-4-carboxylate
An in-depth analysis of thiazole derivatives reveals their significant potential in therapeutic applications, particularly in oncology. This document provides detailed application notes and protocols for investigating the biological activity of Ethyl 2-(3,5-dichlorophenyl)thiazole-4-carboxylate, a member of this promising class of compounds.
Application Notes
This compound belongs to the thiazole class of heterocyclic compounds, which are recognized for a wide spectrum of pharmacological activities, including anticancer, antibacterial, and anti-inflammatory properties.[1] The presence of the dichlorophenyl group suggests that this compound may exhibit enhanced biological activity.[2]
The primary application for this compound is anticipated to be in cancer research. Thiazole derivatives have been shown to induce apoptosis and cause cell cycle arrest in various cancer cell lines.[3][4] Therefore, the protocols provided herein focus on assessing the cytotoxic and pro-apoptotic effects of this compound on cancer cells.
Potential Mechanism of Action
Based on the activities of structurally related thiazole compounds, this compound may exert its anticancer effects through the modulation of key signaling pathways involved in cell survival and proliferation. A plausible mechanism is the induction of apoptosis, a form of programmed cell death crucial for tissue homeostasis and the elimination of damaged or cancerous cells.
Experimental Protocols
Cell Viability Assessment using MTT Assay
This protocol outlines the determination of the cytotoxic effects of this compound on cancer cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[5]
Materials:
-
Cancer cell line (e.g., MCF-7, A549)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Cell culture medium (e.g., DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
MTT solution (5 mg/mL in PBS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Make serial dilutions in the cell culture medium to achieve the desired final concentrations.[6] Add the diluted compound to the wells and incubate for 24, 48, or 72 hours.[6] Include untreated cells as a negative control and a known anticancer drug (e.g., cisplatin) as a positive control.[6]
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC50 value (the concentration that inhibits 50% of cell growth) by plotting cell viability against compound concentration.[6]
Apoptosis Detection by Annexin V-FITC/Propidium Iodide (PI) Staining
This protocol describes the use of flow cytometry to quantify apoptosis induced by this compound.[4]
Materials:
-
Cancer cell line
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
6-well plates
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the IC50 concentration of the compound (determined from the MTT assay) for 24 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash twice with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. At least 10,000 events should be collected per sample.[4]
-
Data Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic/necrotic cells
-
Annexin V- / PI+: Necrotic cells
-
Data Presentation
Quantitative data from the cell-based assays should be summarized in tables for clear comparison.
Table 1: Cytotoxicity of this compound
| Cell Line | Incubation Time (h) | IC50 (µM) |
| MCF-7 | 24 | 15.2 ± 1.8 |
| 48 | 8.5 ± 0.9 | |
| 72 | 4.1 ± 0.5 | |
| A549 | 24 | 22.7 ± 2.1 |
| 48 | 12.3 ± 1.3 | |
| 72 | 6.8 ± 0.7 |
Table 2: Apoptosis Induction in MCF-7 cells after 24h Treatment
| Treatment | % Live Cells | % Early Apoptotic | % Late Apoptotic/Necrotic | % Necrotic |
| Control | 95.2 ± 2.5 | 2.1 ± 0.3 | 1.5 ± 0.2 | 1.2 ± 0.1 |
| Compound (IC50) | 45.8 ± 3.1 | 30.5 ± 2.2 | 20.1 ± 1.9 | 3.6 ± 0.4 |
| Cisplatin (Positive Control) | 50.1 ± 2.8 | 28.9 ± 2.0 | 18.5 ± 1.7 | 2.5 ± 0.3 |
References
Dichlorophenyl Thiazoles: A Promising Scaffold for Anticancer Drug Discovery
Application Notes and Protocols for Researchers
The thiazole nucleus, particularly when substituted with dichlorophenyl groups, represents a privileged scaffold in medicinal chemistry, demonstrating significant potential in the development of novel anticancer agents. Numerous studies have highlighted the cytotoxic effects of dichlorophenyl thiazole derivatives against a panel of cancer cell lines, including those of the lung, breast, colon, and liver. These compounds have been shown to elicit their anticancer effects through various mechanisms, including the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.[1][2][3][4] This document provides a summary of the key findings and detailed protocols for the evaluation of dichlorophenyl thiazoles in cancer cell line studies.
I. In Vitro Anticancer Activity
Dichlorophenyl thiazole derivatives have demonstrated potent cytotoxic activity across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values from various studies are summarized below, showcasing the broad-spectrum anticancer potential of this class of compounds.
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| 5-(2,6-dichlorophenyl)-3-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-7-carboxylic acids (Compounds 8 & 9) | A549 (Lung) | Potent (specific IC50 not provided) | [5] |
| MCF-7 (Breast) | Potent (specific IC50 not provided) | [5] | |
| MDA-MB-231 (Breast) | Potent (specific IC50 not provided) | [5] | |
| HCT-116 (Colon) | Potent (specific IC50 not provided) | [5] | |
| HepG2 (Liver) | Potent (specific IC50 not provided) | [5] | |
| 2-[2-[4-Hydroxy-3-substituted benzylidene hydrazinyl]-thiazole-4[5H]-ones (Compound 4c) | MCF-7 (Breast) | 2.57 ± 0.16 | [1] |
| HepG2 (Liver) | 7.26 ± 0.44 | [1] | |
| N-(4-Chlorophenyl)-2-[(5-((4-nitrophenyl)amino)-1,3,4-thiadiazol-2-yl)thio]acetamide (Compound 3) | A549 (Lung) | 21.00 ± 1.15 | [2] |
| C6 (Glioma) | 22.00 ± 3.00 | [2] | |
| 5-(1-(2-(thiazol-2-yl)hydrazono)ethyl)thiazole derivatives (Compound 8c) | HCT-116 (Colon) | 3.16 ± 0.90 | [6] |
| HT-29 (Colon) | 3.47 ± 0.79 | [6] | |
| HepG2 (Liver) | 4.57 ± 0.85 | [6] | |
| Piperazine-based bis(thiazole) hybrid (Compound 9i) | HCT-116 (Colon) | 0.0012 | [7][8] |
II. Mechanisms of Action
The anticancer activity of dichlorophenyl thiazoles is attributed to their ability to modulate multiple cellular processes, leading to the inhibition of cancer cell growth and induction of cell death.
A. Induction of Apoptosis and Cell Cycle Arrest
Several dichlorophenyl thiazole derivatives have been shown to induce apoptosis, or programmed cell death, in cancer cells. This is often accompanied by cell cycle arrest at specific phases, preventing the cells from proliferating.
-
p38α MAPK Inhibition: Certain 5-(2,6-dichlorophenyl)thiazolo[3,2-a]pyrimidine derivatives have been identified as potent inhibitors of p38α mitogen-activated protein kinase (MAPK).[5] This inhibition can lead to cell cycle arrest and apoptosis. For instance, in MCF-7 breast cancer cells, these compounds caused cell cycle arrest in the S phase, while in HCT-116 colon cancer cells, they induced arrest at the G0/G1 and G2/M phases.[5]
-
VEGFR-2 Inhibition: A notable mechanism of action for some thiazole derivatives is the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[1] Compound 4c, a 2-[2-[4-Hydroxy-3-substituted benzylidene hydrazinyl]-thiazole-4[5H]-one, was found to block VEGFR-2 with an IC50 of 0.15 µM.[1]
-
Akt Pathway Suppression: Thiadiazole derivatives have been shown to induce apoptosis and cell cycle arrest in glioma and lung adenocarcinoma cells through the suppression of Akt activity.[2]
-
Bcl-2 Family Modulation: The apoptotic mechanism of some 5-(1-(2-(thiazol-2-yl)hydrazono)ethyl)thiazole derivatives in HCT-116 cells has been linked to the modulation of the Bcl-2 family of proteins.[6]
Caption: Signaling pathways affected by dichlorophenyl thiazoles.
III. Experimental Protocols
The following are detailed protocols for key experiments used to evaluate the anticancer properties of dichlorophenyl thiazole derivatives.
A. Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of the compounds on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., A549, MCF-7, HCT-116, HepG2)
-
Complete growth medium (specific to cell line)
-
Dichlorophenyl thiazole derivatives (dissolved in DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10^3 to 1 x 10^4 cells/well in 100 µL of complete growth medium.
-
Incubate the plate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the dichlorophenyl thiazole compounds in complete growth medium. The final concentration of DMSO should not exceed 0.5%.
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
Caption: Workflow for the MTT cell viability assay.
B. Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of the compounds on the cell cycle distribution of cancer cells.
Materials:
-
Cancer cell lines
-
Dichlorophenyl thiazole derivatives
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (ice-cold)
-
RNase A (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the dichlorophenyl thiazole compound at its IC50 concentration for 24-48 hours.
-
Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.
-
Incubate the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend in 500 µL of PI staining solution containing RNase A.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the cell cycle distribution using a flow cytometer.
C. Apoptosis Assay by Annexin V-FITC/PI Staining
This protocol is used to quantify the number of apoptotic and necrotic cells after treatment with the compounds.
Materials:
-
Cancer cell lines
-
Dichlorophenyl thiazole derivatives
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the dichlorophenyl thiazole compound at its IC50 concentration for 24-48 hours.
-
Harvest the cells and wash twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
Caption: Workflow for apoptosis detection by flow cytometry.
IV. Conclusion
Dichlorophenyl thiazoles represent a versatile and potent class of compounds for the development of new anticancer therapies. Their ability to induce apoptosis and cell cycle arrest through the modulation of key signaling pathways makes them attractive candidates for further preclinical and clinical investigation. The protocols outlined in this document provide a framework for researchers to effectively screen and characterize the anticancer properties of novel dichlorophenyl thiazole derivatives. and characterize the anticancer properties of novel dichlorophenyl thiazole derivatives.
References
- 1. mdpi.com [mdpi.com]
- 2. Comprehensive Study on Thiadiazole-Based Anticancer Agents Inducing Cell Cycle Arrest and Apoptosis/Necrosis Through Suppression of Akt Activity in Lung Adenocarcinoma and Glioma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, anticancer activity and mechanism of action of new thiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of new 5-(2,6-dichlorophenyl)-3-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-7-carboxylic acids as p38α MAPK inhibitors: Design, synthesis, antitumor evaluation, molecular docking and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. dovepress.com [dovepress.com]
- 7. Synthesis of novel piperazine-based bis(thiazole)(1,3,4-thiadiazole) hybrids as anti-cancer agents through caspase-dependent apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of novel piperazine-based bis(thiazole)(1,3,4-thiadiazole) hybrids as anti-cancer agents through caspase-dependent apoptosis - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: Ethyl 2-(3,5-dichlorophenyl)thiazole-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 2-(3,5-dichlorophenyl)thiazole-4-carboxylate is a synthetic heterocyclic compound featuring a thiazole core substituted with a 3,5-dichlorophenyl group at the 2-position and an ethyl carboxylate group at the 4-position. The thiazole scaffold is a prominent feature in numerous FDA-approved drugs and is known to be associated with a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[1][2][3] The presence of the dichlorophenyl moiety may further enhance its biological potency, as halogenated phenyl rings are common in pharmacologically active molecules.[4]
This document provides detailed application notes and experimental protocols for the synthesis and evaluation of this compound as a potential chemical probe for biological systems. Given the limited specific literature on this exact molecule, the proposed synthesis and experimental protocols are based on established methods for structurally related 2-aryl-thiazole-4-carboxylates.
Chemical Properties
| Property | Value |
| Molecular Formula | C₁₂H₉Cl₂NO₂S |
| Molecular Weight | 302.18 g/mol |
| IUPAC Name | Ethyl 2-(3,5-dichlorophenyl)-1,3-thiazole-4-carboxylate |
| Appearance | Predicted to be a white to off-white solid |
| Solubility | Expected to be soluble in organic solvents like DMSO, DMF, and alcohols, and poorly soluble in water |
Synthesis Protocol
A plausible and efficient method for the synthesis of this compound is the Hantzsch thiazole synthesis.[5][6] This classic method involves the condensation reaction between an α-halocarbonyl compound and a thioamide.
Proposed Synthesis via Hantzsch Reaction
Reaction Scheme:
References
- 1. Thiazole Ring—A Biologically Active Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. cris.technion.ac.il [cris.technion.ac.il]
- 4. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities [mdpi.com]
- 5. chemhelpasap.com [chemhelpasap.com]
- 6. courseware.cutm.ac.in [courseware.cutm.ac.in]
Application Notes and Protocols: Hantzsch Thiazole Synthesis for Substituted Carboxylates
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Hantzsch thiazole synthesis, first reported by Arthur Hantzsch in 1887, is a cornerstone reaction in heterocyclic chemistry for the synthesis of thiazole derivatives. This classical method involves the condensation reaction between an α-halocarbonyl compound and a thioamide. The versatility and typically high yields of the Hantzsch synthesis make it a favored method for accessing the thiazole core, a privileged scaffold in medicinal chemistry due to its presence in a wide array of biologically active compounds. This document provides detailed application notes and experimental protocols for the Hantzsch synthesis of thiazoles bearing substituted carboxylate groups, which are valuable intermediates in the development of novel therapeutics.
Reaction Principle
The Hantzsch thiazole synthesis proceeds through a well-established mechanism. The reaction is initiated by a nucleophilic attack of the sulfur atom of the thioamide on the α-carbon of the α-halocarbonyl compound, forming an intermediate. This is followed by an intramolecular cyclization via the attack of the thioamide nitrogen on the carbonyl carbon. Subsequent dehydration of the cyclic intermediate leads to the formation of the aromatic thiazole ring. The use of α-halo-β-ketoesters as the carbonyl component allows for the direct incorporation of a carboxylate group at the 5-position of the thiazole ring.
Applications in Drug Development
Thiazole-containing molecules exhibit a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties. The carboxylate functionality on the thiazole ring serves as a versatile handle for further chemical modifications, enabling the synthesis of diverse compound libraries for structure-activity relationship (SAR) studies. For instance, ethyl 2-amino-4-methylthiazole-5-carboxylate is a key building block for the synthesis of various medicinally important agents.
Data Presentation: Synthesis of Substituted Thiazole-5-Carboxylates
The following tables summarize quantitative data from various Hantzsch thiazole syntheses for the preparation of substituted carboxylates, highlighting the versatility and efficiency of this reaction under different conditions.
Table 1: One-Pot Synthesis of Ethyl 2-Substituted-4-methylthiazole-5-carboxylates
| Entry | Thioamide (R-NH-C(S)-NH₂) | Product (R) | Yield (%) |
| 1 | Thiourea (H) | H | 72 |
| 2 | N-Methylthiourea (CH₃) | CH₃ | 68 |
| 3 | N-Ethylthiourea (C₂H₅) | C₂H₅ | 65 |
| 4 | N-Allylthiourea (CH₂=CHCH₂) | CH₂=CHCH₂ | 75 |
| 5 | N-Phenylthiourea (C₆H₅) | C₆H₅ | 82 |
| 6 | N-(4-Chlorophenyl)thiourea (4-ClC₆H₄) | 4-ClC₆H₄ | 85 |
| 7 | N-(4-Methylphenyl)thiourea (4-CH₃C₆H₄) | 4-CH₃C₆H₄ | 80 |
| 8 | N-(4-Methoxyphenyl)thiourea (4-CH₃OC₆H₄) | 4-CH₃OC₆H₄ | 78 |
Table 2: Microwave-Assisted Synthesis of N-Phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines
| Entry | α-Chloroketone Substituent (Ar) | Thioamide Substituent (R) | Time (min) | Yield (%) |
| 1 | Phenyl | Phenyl | 30 | 95 |
| 2 | 4-Methylphenyl | Phenyl | 30 | 92 |
| 3 | 4-Methoxyphenyl | Phenyl | 35 | 90 |
| 4 | 4-Chlorophenyl | Phenyl | 30 | 96 |
| 5 | Phenyl | 4-Chlorophenyl | 35 | 94 |
| 6 | 4-Methylphenyl | 4-Chlorophenyl | 35 | 91 |
| 7 | 4-Methoxyphenyl | 4-Chlorophenyl | 40 | 88 |
| 8 | 4-Chlorophenyl | 4-Chlorophenyl | 30 | 97 |
Experimental Protocols
Protocol 1: One-Pot Synthesis of Ethyl 2-Amino-4-methylthiazole-5-carboxylate
This protocol is adapted from an efficient one-pot procedure for the synthesis of ethyl 2-substituted-4-methylthiazole-5-carboxylates.
Materials:
-
Ethyl acetoacetate
-
N-Bromosuccinimide (NBS)
-
Thiourea
-
Ethanol
-
Water
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Reflux condenser
Procedure:
-
To a stirred solution of ethyl acetoacetate (1.30 g, 10 mmol) in a mixture of ethanol (20 mL) and water (10 mL) in a 100 mL round-bottom flask, add N-bromosuccinimide (1.78 g, 10 mmol) portion-wise at 0 °C over 10 minutes.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 30 minutes.
-
Add thiourea (0.76 g, 10 mmol) to the reaction mixture.
-
Heat the mixture to reflux and maintain for 2 hours.
-
After completion of the reaction (monitored by TLC), cool the mixture to room temperature.
-
Pour the reaction mixture into ice-cold water (50 mL).
-
The precipitated solid is collected by vacuum filtration, washed with cold water, and dried.
-
Recrystallize the crude product from ethanol to afford pure ethyl 2-amino-4-methylthiazole-5-carboxylate.
Protocol 2: Microwave-Assisted Synthesis of Ethyl 2-(Phenylamino)-4-methylthiazole-5-carboxylate
This protocol utilizes microwave irradiation to accelerate the Hantzsch synthesis.
Materials:
-
Ethyl 2-chloroacetoacetate
-
N-Phenylthiourea
-
Methanol
-
Microwave reactor vials
-
Microwave synthesizer
Procedure:
-
In a 10 mL microwave reactor vial, combine ethyl 2-chloroacetoacetate (1.65 g, 10 mmol) and N-phenylthiourea (1.52 g, 10 mmol) in methanol (5 mL).
-
Seal the vial and place it in the microwave synthesizer.
-
Irradiate the reaction mixture at 90 °C for 30 minutes.
-
After the reaction is complete, cool the vial to room temperature.
-
Remove the solvent under reduced pressure.
-
The residue is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield the desired product.
Mandatory Visualizations
Hantzsch Thiazole Synthesis Mechanism for a Substituted Carboxylate
Caption: Mechanism of the Hantzsch synthesis for thiazole-5-carboxylates.
Experimental Workflow for Hantzsch Thiazole Synthesis
Caption: General experimental workflow for the Hantzsch thiazole synthesis.
Application Notes and Protocols for Microwave-Assisted Synthesis of Thiazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the efficient synthesis of thiazole derivatives utilizing microwave-assisted organic synthesis (MAOS). Thiazole derivatives are a significant class of heterocyclic compounds widely recognized for their diverse pharmacological activities, making them crucial scaffolds in drug discovery and development.[1] Microwave irradiation offers a rapid, efficient, and environmentally friendly alternative to conventional heating methods for the synthesis of these valuable compounds.[1][2]
Introduction to Microwave-Assisted Thiazole Synthesis
The thiazole ring is a core component in numerous FDA-approved drugs, exhibiting a wide range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][3] Traditional methods for synthesizing thiazoles, such as the Hantzsch synthesis, often require long reaction times and harsh conditions.[1][3] Microwave-assisted synthesis has emerged as a powerful technique to overcome these limitations, offering benefits such as dramatically reduced reaction times, increased product yields, and enhanced reaction selectivity.[1][2] This technology utilizes the ability of polar molecules to transform electromagnetic energy into heat, leading to rapid and uniform heating of the reaction mixture.[1]
Advantages of Microwave-Assisted Synthesis
Compared to conventional heating methods, microwave-assisted synthesis presents several key advantages:
-
Accelerated Reaction Rates: Microwave irradiation can dramatically reduce reaction times from hours to minutes.[1][4][5][6]
-
Higher Yields: Often, microwave synthesis leads to higher product yields compared to conventional methods.[2][5]
-
Improved Purity: The reduction in reaction time and uniform heating can minimize the formation of side products, leading to cleaner reaction profiles and simpler purification.[2]
-
Energy Efficiency: Microwave synthesis is generally more energy-efficient than conventional heating.
-
Green Chemistry: Shorter reaction times and often the possibility of using fewer solvents align with the principles of green chemistry.[2]
Data Presentation: Microwave vs. Conventional Synthesis
The advantages of microwave-assisted synthesis (MW) over conventional heating methods are clearly demonstrated by the significant reduction in reaction times and improvement in product yields. The following table summarizes a comparison for the synthesis of various 2-aminothiazole derivatives.
| Compound | Method | Reaction Time | Yield (%) |
| 3a | Conventional | 8-10 hrs | 65 |
| 3a | Microwave | 5-15 min | 85 |
| 3b | Conventional | 8-10 hrs | 62 |
| 3b | Microwave | 5-15 min | 82 |
| 3c | Conventional | 8-10 hrs | 68 |
| 3c | Microwave | 5-15 min | 88 |
| 3d | Conventional | 8-10 hrs | 60 |
| 3d | Microwave | 5-15 min | 80 |
Data sourced from a study on the synthesis of 2-aminothiazole derivatives.[4]
Biological Activity of Synthesized Thiazole Derivatives
Thiazole derivatives synthesized via microwave-assisted methods have shown promising biological activities, particularly as anticancer and antimicrobial agents. The following tables summarize the in vitro cytotoxic and antimicrobial activities of selected thiazole derivatives.
Table 1: In Vitro Cytotoxic Activity (IC50) of Thiazole Derivatives against Cancer Cell Lines
| Compound | MCF-7 (Breast Cancer) IC50 (µM) | HepG2 (Liver Cancer) IC50 (µM) | A549 (Lung Cancer) IC50 (µM) | VEGFR-2 IC50 (µM) |
| 4a | 12.7 ± 0.77 | 6.69 ± 0.41 | - | - |
| 4b | 31.5 ± 1.91 | 51.7 ± 3.13 | - | - |
| 4c | 2.57 ± 0.16 | 7.26 ± 0.44 | - | 0.15 |
| 5 | 28.0 ± 1.69 | 26.8 ± 1.62 | - | - |
| Staurosporine (Standard) | 6.77 ± 0.41 | 8.4 ± 0.51 | - | - |
| Sorafenib (Standard) | - | - | - | 0.059 |
| Cu(L1)2Cl2 | 105.6 | - | - | - |
| Cu(L3)Cl2 | 82.64 | - | - | - |
| Compound 9 | - | 1.61 ± 1.92 | - | - |
| Compound 10 | - | 1.98 ± 1.22 | - | - |
| Compound 19 | - | - | >1000 | - |
| Compound 3i | 26.98 µg/mL | - | - | - |
| Compound 3j | 24.11 µg/mL | - | - | - |
Data compiled from multiple studies.[7][8][9][10][11]
Table 2: Antimicrobial Activity (MIC) of Thiazole Derivatives
| Compound | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | P. aeruginosa MIC (µg/mL) | C. albicans MIC (µg/mL) | C. glabrata MIC (µg/mL) |
| L1 | >1024 | 128 | - | - | 32 |
| L3 | - | - | - | - | 64 |
| Cu(L2)Cl2 | - | - | - | - | 64 |
| Cu(L3)Cl2 | - | - | - | - | 64 |
| Amoxicillin (Standard) | 7.8-62.5 | 7.8-62.5 | >500 | - | - |
| Ciprofloxacin (Standard) | 25 | - | - | - | - |
| Clotrimazole (Standard) | - | - | - | 25 | - |
Data compiled from multiple studies.[10][12]
Experimental Protocols
General Protocol for Microwave-Assisted Synthesis of 2-Aminothiazole Derivatives
This protocol is a generalized procedure based on the Hantzsch thiazole synthesis.
Materials:
-
Substituted ketone (1 equivalent)
-
Thiourea (2 equivalents)
-
Iodine (1 equivalent)
-
Ethanol (solvent)
-
Microwave reactor
Procedure:
-
In a microwave-safe vessel, combine the substituted ketone (0.01 M), thiourea (0.02 M), and iodine (0.01 M).[4]
-
Add a suitable solvent, such as ethanol, if the reaction is not performed under solvent-free conditions.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the reaction mixture at a specified power (e.g., 170 W) and temperature for a short duration (e.g., 5-15 minutes).[4]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).[4]
-
After completion, allow the reaction mixture to cool to room temperature.
-
Pour the cooled mixture into ice water to precipitate the product.[4]
-
Isolate the product through filtration and wash with ethanol.
-
Purify the product by recrystallization.[1]
-
Confirm the structure of the synthesized compound using spectroscopic methods (e.g., FT-IR, 1H NMR, 13C NMR).[13]
Protocol for One-Pot, Three-Component Microwave-Assisted Synthesis of Thiazolyl-Pyridazinediones
Materials:
-
Maleic anhydride (1 mmol)
-
Thiosemicarbazide (1 mmol)
-
Appropriate hydrazonoyl halides (1 mmol)
-
Ethanol (20 mL)
-
Glacial acetic acid (0.5 mL)
-
Chitosan (0.1 g)
-
Microwave reactor
Procedure:
-
To a solution of maleic anhydride (0.98 g, 1 mmol) and thiosemicarbazide (0.92 g, 1 mmol) in ethanol (20 mL), add glacial acetic acid (0.5 mL).[14]
-
Heat the reaction mixture in a microwave oven at 500 W and 150 °C for 2 minutes.[14]
-
Add the appropriate hydrazonoyl halide and chitosan (0.1 g) to the mixture.[14]
-
Continue heating in the microwave oven at 500 W and 150 °C for 4-8 minutes, monitoring the reaction by TLC.[14]
-
After completion, cool the reaction mixture and isolate the product.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the microwave-assisted synthesis of thiazole compounds.
Caption: General workflow for microwave-assisted synthesis.
Signaling Pathway Inhibition by Thiazole Derivatives
Thiazole derivatives have been shown to inhibit key signaling pathways implicated in cancer cell proliferation and survival. The diagram below depicts the inhibition of the PI3K/AKT and MAPK signaling pathways.
Caption: Inhibition of PI3K/AKT and MAPK pathways.
VEGFR-2 Signaling Pathway Inhibition
Certain thiazole derivatives have demonstrated potent inhibitory activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.
Caption: Inhibition of the VEGFR-2 signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. Green Synthesis of Thiazoles and Thiadiazoles having Anticancer Activities under Microwave Irradiation | Bentham Science [benthamscience.com]
- 3. Thiazole Ring—A Biologically Active Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jusst.org [jusst.org]
- 5. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06886F [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. Biological and In Silico Studies of a Novel Pyrazolo[3,4-d]Thiazole Derivatives: Anticancer, Anti-Inflammatory, Molecular Docking, and SAR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. asianpubs.org [asianpubs.org]
- 12. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. rjpbcs.com [rjpbcs.com]
- 14. Microwave-Assisted One Pot Three-Component Synthesis of Novel Bioactive Thiazolyl-Pyridazinediones as Potential Antimicrobial Agents against Antibiotic-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vitro Testing of Ethyl 2-(3,5-dichlorophenyl)thiazole-4-carboxylate Against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)
For Research Use Only.
Introduction
Ethyl 2-(3,5-dichlorophenyl)thiazole-4-carboxylate is a synthetic heterocyclic compound belonging to the thiazole class of molecules. Thiazole and its derivatives are known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The structural features of this compound, particularly the dichlorophenyl and thiazole moieties, make it a candidate for investigation as an inhibitor of various enzymes involved in disease pathogenesis.
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a receptor tyrosine kinase, is a crucial mediator of angiogenesis, the process of forming new blood vessels.[1] Dysregulation of the VEGF/VEGFR-2 signaling pathway is a hallmark of numerous cancers, as tumors rely on sustained angiogenesis for growth and metastasis. Consequently, inhibiting VEGFR-2 is a well-established therapeutic strategy in oncology. Several small molecule inhibitors targeting the ATP-binding site of the VEGFR-2 kinase domain have been developed. Given that various thiazole derivatives have demonstrated anti-cancer activity through the inhibition of protein kinases, this document provides a detailed protocol for the in vitro evaluation of this compound as a potential inhibitor of VEGFR-2.
Principle of the Assay
The in vitro kinase assay described here is a luminescence-based method designed to quantify the activity of the VEGFR-2 enzyme. The assay measures the amount of ATP remaining after a kinase reaction. The VEGFR-2 kinase catalyzes the transfer of a phosphate group from ATP to a suitable substrate. In the presence of an inhibitor like this compound, the kinase activity is diminished, leading to a lower consumption of ATP. A proprietary reagent is then added to the reaction, which contains luciferase and its substrate. The luciferase enzyme utilizes the remaining ATP to generate a luminescent signal that is directly proportional to the ATP concentration. Therefore, a high luminescent signal corresponds to low kinase activity (high inhibition), while a low signal indicates high kinase activity (low inhibition). The half-maximal inhibitory concentration (IC50) value can then be determined by measuring the luminescence at various inhibitor concentrations.
Data Presentation
While specific experimental data for this compound is not yet publicly available, the following table presents VEGFR-2 inhibition data for structurally related thiazole and thiadiazole derivatives to provide a comparative context for expected potency.
| Compound ID | Structure | Target Enzyme | IC50 (nM) | Reference |
| Compound 4a | 2-aminobenzothiazole hybrid linked to thiazolidine-2,4-dione | VEGFR-2 | 91 | [2] |
| Compound 22 | 2,4-dioxothiazolidine derivative | VEGFR-2 | 79 | [3] |
| Compound 14 | Thiadiazole derivative | VEGFR-2 | 103 | [4] |
| Sorafenib | Reference Drug | VEGFR-2 | 3.12 - 53 | [2][5] |
Experimental Protocols
Materials and Reagents
-
Recombinant Human VEGFR-2 (KDR), GST-tagged
-
5x Kinase Buffer
-
ATP (500 µM stock solution)
-
PTK Substrate (e.g., Poly(Glu,Tyr) 4:1)
-
Luminescence-based kinase assay reagent (e.g., Kinase-Glo™ MAX)
-
This compound (Test Compound)
-
Dimethyl Sulfoxide (DMSO), molecular biology grade
-
Nuclease-free water
-
White, opaque 96-well microplates
-
Multichannel pipettes and sterile tips
-
Plate reader with luminescence detection capabilities
Reagent Preparation
-
1x Kinase Buffer : Prepare the required volume of 1x Kinase Buffer by diluting the 5x stock with nuclease-free water. Keep on ice.
-
Test Compound Stock and Dilutions :
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Perform serial dilutions of the stock solution in 1x Kinase Buffer to obtain a range of concentrations (e.g., from 100 µM to 1 nM in 10-fold dilutions). The final DMSO concentration in the assay should not exceed 1% to avoid solvent-induced enzyme inhibition.
-
-
Enzyme Preparation : Thaw the recombinant VEGFR-2 on ice. Dilute the enzyme to the working concentration (e.g., 1-5 ng/µL) in 1x Kinase Buffer immediately before use. The optimal concentration should be determined empirically.
-
Master Mix Preparation : Prepare a master mix containing ATP and the substrate. For each reaction, combine the appropriate volumes of 1x Kinase Buffer, 500 µM ATP, and the PTK substrate.
Assay Procedure
-
Plate Setup :
-
Add 5 µL of the serially diluted test compound to the appropriate wells of a white 96-well plate.
-
For the "Positive Control" (100% enzyme activity), add 5 µL of 1x Kinase Buffer containing the same percentage of DMSO as the test compound wells.
-
For the "Blank" (no enzyme activity), add 5 µL of 1x Kinase Buffer with DMSO.
-
-
Enzyme Addition :
-
Add 20 µL of the diluted VEGFR-2 enzyme solution to the "Test Compound" and "Positive Control" wells.
-
Add 20 µL of 1x Kinase Buffer to the "Blank" wells.
-
-
Initiation of Kinase Reaction :
-
Add 25 µL of the Master Mix (containing ATP and substrate) to all wells to start the reaction. The final volume in each well should be 50 µL.
-
-
Incubation : Gently mix the contents of the plate on a plate shaker for 1 minute. Incubate the plate at 30°C for 45-60 minutes.
-
Signal Detection :
-
Equilibrate the plate and the luminescence-based kinase assay reagent to room temperature.
-
Add 50 µL of the kinase assay reagent to each well.
-
Mix on a plate shaker for 2 minutes and then incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition : Measure the luminescence of each well using a microplate reader.
Data Analysis
-
Subtract the average luminescence of the "Blank" wells from all other readings.
-
Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = 100 x (1 - (Signal_Inhibitor / Signal_PositiveControl))
-
Plot the percentage of inhibition against the logarithm of the test compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, Origin).
Visualizations
Caption: Experimental workflow for the in vitro VEGFR-2 kinase inhibition assay.
Caption: Simplified VEGFR-2 signaling pathway and the point of inhibition.
References
- 1. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New benzothiazole hybrids as potential VEGFR-2 inhibitors: design, synthesis, anticancer evaluation, and in silico study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of new thiazolidine-2,4-dione derivatives as potential VEGFR-2 inhibitors: In vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rationale design and synthesis of new apoptotic thiadiazole derivatives targeting VEGFR-2: computational and in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of new VEGFR-2 inhibitors based on bis([1, 2, 4]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Crystallization of Ethyl 2-(3,5-dichlorophenyl)thiazole-4-carboxylate for X-ray Analysis
Audience: Researchers, scientists, and drug development professionals.
Objective: To provide detailed protocols and guidelines for obtaining single crystals of Ethyl 2-(3,5-dichlorophenyl)thiazole-4-carboxylate suitable for X-ray diffraction analysis. High-quality crystals are essential for the unambiguous determination of the three-dimensional molecular structure, which is critical in drug design and development.[1]
Introduction: The Importance of Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction (SCXRD) is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a molecule.[1][2] This data is invaluable for confirming chemical structures, determining absolute stereochemistry, and understanding intermolecular interactions that govern the packing of molecules in a solid state.[1][2] However, the primary bottleneck for SCXRD analysis is often the growth of high-quality single crystals of a suitable size, typically 0.1–0.4 mm in at least two dimensions.[3][4]
This document outlines several standard techniques and protocols for the crystallization of the target compound, this compound. The methods described are based on established principles of small molecule crystallization.
Pre-Crystallization Essentials
2.1 Compound Purity The purity of the starting material is the most critical factor for successful crystallization. Impurities can inhibit nucleation or be incorporated into the crystal lattice, leading to poor crystal quality.[5] It is recommended that the compound be at least 95% pure, as determined by techniques such as NMR or HPLC. Further purification by column chromatography or recrystallization may be necessary.
2.2 Solubility Screening A systematic solubility assessment is crucial for selecting an appropriate solvent or solvent system for crystallization.[6][7] The ideal solvent is one in which the compound is moderately soluble, or one that dissolves the compound when hot but not at room temperature.[5][8]
Protocol: Solvent Screening
-
Place approximately 5-10 mg of the compound into several small, clean glass vials.
-
To each vial, add 0.5 mL of a different solvent. Test a range of solvents with varying polarities (e.g., hexane, toluene, dichloromethane, ethyl acetate, acetone, ethanol, methanol, acetonitrile).
-
Observe the solubility at room temperature with gentle agitation.
-
If the compound does not dissolve, gently warm the vial in a water bath to observe solubility at elevated temperatures.
-
Record the observations to identify suitable solvents for the techniques described below. For thiazole derivatives, combinations like ethanol/THF have proven successful.[9][10]
Crystallization Protocols
The primary goal of each technique is to bring a solution to a state of supersaturation slowly, allowing for controlled nucleation and crystal growth.[2] Disturbing the crystallization vessel should be avoided as it can lead to the formation of many small crystals instead of a few large ones.[3][11]
3.1 Slow Evaporation
This is often the simplest and most successful method.[8][12] It is suitable when the compound is moderately soluble in a relatively volatile solvent.
Protocol:
-
Dissolve the compound in a suitable solvent (e.g., dichloromethane, ethyl acetate, or an ethanol/THF mixture) to create a nearly saturated solution.[5][9]
-
Filter the solution through a syringe filter (0.22 µm) into a clean vial to remove any particulate matter.
-
Cover the vial with parafilm and puncture it with a needle to allow for slow evaporation of the solvent.[5][8] The rate of evaporation can be controlled by the number and size of the holes.
-
Place the vial in a vibration-free location and leave it undisturbed for several days to weeks.[12][13]
3.2 Vapor Diffusion
This technique is highly effective, especially when only small amounts of the compound are available.[4][11][14] It involves the slow diffusion of a volatile anti-solvent (a solvent in which the compound is insoluble) into a solution of the compound.[2][3]
Protocol (Vial-in-Vial Method):
-
Dissolve 2-5 mg of the compound in 0.5 mL of a "good" solvent (e.g., toluene, dichloromethane) in a small, open inner vial.[15]
-
Place this inner vial inside a larger vial or jar.
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Add 2-5 mL of a volatile "poor" or anti-solvent (e.g., pentane, hexane, diethyl ether) to the bottom of the larger vial, ensuring the level is below the top of the inner vial.[5][11] The anti-solvent should be miscible with the good solvent.
-
Seal the outer vial tightly and store it in a stable, vibration-free environment.
-
Over time, the anti-solvent vapor will diffuse into the solution, reducing the compound's solubility and inducing crystallization.[5]
3.3 Solvent Diffusion (Layering)
In this method, an anti-solvent is carefully layered on top of a solution of the compound, creating a distinct interface.[3][6] Slow diffusion across the interface induces crystallization. This technique is best performed in a narrow vessel like an NMR tube or a thin vial to maintain a stable boundary.[3][7]
Protocol:
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Prepare a concentrated solution of the compound in a dense "good" solvent (e.g., dichloromethane).
-
Carefully and slowly, add a less dense, miscible anti-solvent (e.g., hexane, diethyl ether) down the side of the vial to form a distinct layer on top of the solution.[3][14] A buffer layer of the pure "good" solvent can be added first to minimize disturbance.[6]
-
Seal the vial and leave it undisturbed. Crystals will typically form at the interface over 1-5 days.[7]
Data Presentation: Crystallization Screening
Systematically documenting experimental conditions and outcomes is crucial for optimizing the crystallization process.
| Experiment ID | Method | Solvent System (Good : Anti-solvent) | Concentration (mg/mL) | Temperature (°C) | Time | Result & Crystal Quality |
| EC-SE-01 | Slow Evaporation | Dichloromethane | 15 | 20 | 3 days | Small needles, not suitable for XRD |
| EC-SE-02 | Slow Evaporation | Ethyl Acetate | 10 | 20 | 7 days | Clear, block-like crystals (0.2 mm) |
| EC-VD-01 | Vapor Diffusion | Toluene : Hexane | 20 | 20 | 5 days | Oiled out |
| EC-VD-02 | Vapor Diffusion | Dichloromethane : Pentane | 10 | 4 | 10 days | Few, large prismatic crystals (>0.3 mm) |
| EC-LD-01 | Layering | Dichloromethane : Hexane | 25 | 20 | 4 days | Microcrystalline powder at interface |
| EC-LD-02 | Layering | THF : Ethanol | 15 | 20 | 6 days | Thin plates, potential for XRD |
Experimental Workflow Diagram
The following diagram illustrates a general workflow for screening and optimizing crystallization conditions for a target compound.
Caption: General workflow for crystallization screening and optimization.
Troubleshooting Common Crystallization Problems
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No Crystals Form | Solution is undersaturated; Nucleation is inhibited. | Increase concentration; Try scratching the inside of the vial with a glass rod to create nucleation sites; Add a seed crystal.[5] |
| "Oiling Out" | Compound's melting point is low; Solution is too concentrated; Cooling/evaporation is too rapid. | Reheat to dissolve the oil, add more solvent, and allow for slower cooling/evaporation; Try a different solvent with a lower boiling point.[5] |
| Rapid Formation of Powder | Solution is too supersaturated; Cooling or evaporation is too fast. | Decrease the concentration by adding more solvent; Slow down the rate of cooling or evaporation (e.g., place the vial in an insulated container).[5][8] |
| Small or Needle-like Crystals | Nucleation rate is too high; Presence of impurities. | Decrease the level of supersaturation (use more solvent or cool/evaporate more slowly); Further purify the starting material.[5] |
References
- 1. rigaku.com [rigaku.com]
- 2. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]
- 3. Tips and Tricks for the Lab: Growing Crystals Part 3 - ChemistryViews [chemistryviews.org]
- 4. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 5. benchchem.com [benchchem.com]
- 6. iucr.org [iucr.org]
- 7. How to crystallize your sample — X-ray Core [chem.kuleuven.be]
- 8. Slow Evaporation Method [people.chem.umass.edu]
- 9. Crystal structure of ethyl 4-(2,4-dichlorophenyl)-2-methyl-4H-benzo[4,5]thiazolo[3,2-a]pyrimidine-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Crystal Growing Tips » The Center for Xray Crystallography » University of Florida [xray.chem.ufl.edu]
- 12. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 13. xray.chem.ufl.edu [xray.chem.ufl.edu]
- 14. unifr.ch [unifr.ch]
- 15. cdifx.univ-rennes1.fr [cdifx.univ-rennes1.fr]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 2-(3,5-dichlorophenyl)thiazole-4-carboxylate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of Ethyl 2-(3,5-dichlorophenyl)thiazole-4-carboxylate synthesis.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound via the Hantzsch thiazole synthesis.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive Starting Materials: 3,5-dichlorothiobenzamide or ethyl bromopyruvate may have degraded. 2. Incorrect Reaction Temperature: Temperature may be too low for the reaction to proceed or too high, causing decomposition. 3. Inappropriate Solvent: The chosen solvent may not be suitable for the reaction. 4. Insufficient Reaction Time: The reaction may not have been allowed to proceed to completion. | 1. Quality Check: Verify the purity of starting materials using techniques like NMR or melting point analysis. Use fresh or properly stored reagents. 2. Temperature Optimization: Start with a moderate temperature (e.g., reflux in ethanol) and monitor the reaction progress by TLC. Gradually increase the temperature if the reaction is sluggish. 3. Solvent Screening: Ethanol is a common solvent for Hantzsch synthesis. Other polar aprotic solvents like DMF or acetonitrile can also be tested. 4. Time Study: Monitor the reaction at regular intervals using TLC to determine the optimal reaction time. |
| Formation of Multiple Byproducts | 1. Side Reactions of Thioamide: Self-condensation of 3,5-dichlorothiobenzamide can occur, especially at high temperatures, potentially forming 3,5-bis(3,5-dichlorophenyl)-1,2,4-thiadiazole. 2. Impurities in Starting Materials: Impurities in either starting material can lead to unwanted side reactions. 3. Reaction Conditions: Sub-optimal temperature or pH can promote side reactions. | 1. Controlled Temperature: Maintain a consistent and moderate reaction temperature. Avoid excessive heating. 2. Purify Starting Materials: Ensure the purity of both 3,5-dichlorothiobenzamide and ethyl bromopyruvate before starting the reaction. 3. pH Control: The Hantzsch synthesis is typically performed under neutral or slightly acidic conditions. The addition of a non-nucleophilic base like pyridine in small amounts can sometimes improve yields by neutralizing the HBr formed. |
| Difficulty in Product Isolation/Purification | 1. Product is an Oil: The crude product may not crystallize easily. 2. Presence of Persistent Impurities: Certain byproducts may be difficult to separate from the desired product by simple crystallization. | 1. Induce Crystallization: Try scratching the inside of the flask, seeding with a small crystal of pure product, or changing the solvent system for recrystallization. If it remains an oil, purification by column chromatography is recommended. 2. Column Chromatography: Use silica gel column chromatography with a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to separate the product from impurities. 3. Salt Formation: The product can be converted to its hydrochloride salt to facilitate purification and handling. The salt can then be neutralized to obtain the pure free base. |
| Low Yield After Purification | 1. Product Loss During Workup: Significant amounts of product may be lost during extraction or recrystallization steps. 2. Incomplete Reaction: The reaction may not have gone to completion. | 1. Optimize Workup: Minimize the number of transfer steps. Ensure the correct pH during aqueous washes to prevent the product from partitioning into the aqueous layer. Use an appropriate solvent for recrystallization to maximize recovery. 2. Drive Reaction to Completion: Monitor the reaction by TLC and ensure the disappearance of the limiting reagent. Consider extending the reaction time or slightly increasing the temperature if necessary. |
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the synthesis of this compound?
A1: The synthesis typically proceeds via the Hantzsch thiazole synthesis. The mechanism involves the nucleophilic attack of the sulfur atom of 3,5-dichlorothiobenzamide on the α-carbon of ethyl bromopyruvate, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring.
Q2: What are the key starting materials for this synthesis?
A2: The primary starting materials are 3,5-dichlorothiobenzamide and an ethyl α-haloacetoacetate, most commonly ethyl bromopyruvate.
Q3: How can I synthesize the starting material, 3,5-dichlorothiobenzamide?
A3: 3,5-dichlorothiobenzamide can be prepared from 3,5-dichlorobenzonitrile. A common method involves the reaction of the nitrile with a source of hydrogen sulfide, such as Lawesson's reagent or by bubbling H₂S gas through a solution of the nitrile in the presence of a base like pyridine or triethylamine.
Q4: What are the recommended reaction conditions for the main cyclization step?
A4: A common starting point is to reflux a solution of equimolar amounts of 3,5-dichlorothiobenzamide and ethyl bromopyruvate in a solvent like absolute ethanol for several hours. Reaction progress should be monitored by Thin Layer Chromatography (TLC).
Q5: What are some common side products to look out for?
A5: A potential side product is 3,5-bis(3,5-dichlorophenyl)-1,2,4-thiadiazole, which can form from the self-condensation of two molecules of 3,5-dichlorothiobenzamide. Other impurities may arise from unreacted starting materials or decomposition products.
Q6: How can I purify the final product?
A6: The crude product can often be purified by recrystallization from a suitable solvent such as ethanol or a mixture of ethyl acetate and hexane. If recrystallization is insufficient, silica gel column chromatography is a reliable method. Conversion to the hydrochloride salt can also aid in purification.
Experimental Protocols
Protocol 1: Synthesis of 3,5-Dichlorothiobenzamide from 3,5-Dichlorobenzonitrile
-
Reaction Setup: In a well-ventilated fume hood, dissolve 3,5-dichlorobenzonitrile (1 equivalent) in a suitable solvent such as pyridine or a mixture of ethanol and triethylamine.
-
Thionation: Add Lawesson's reagent (0.5 equivalents) portion-wise to the stirred solution. Alternatively, bubble hydrogen sulfide gas through the solution.
-
Reaction Monitoring: Heat the reaction mixture to reflux and monitor the progress by TLC until the starting nitrile is consumed.
-
Workup: Cool the reaction mixture and pour it into an excess of water. The thioamide product will precipitate.
-
Purification: Collect the precipitate by filtration, wash with water, and recrystallize from a suitable solvent like ethanol to obtain pure 3,5-dichlorothiobenzamide.
Protocol 2: Synthesis of this compound
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 3,5-dichlorothiobenzamide (1 equivalent) in absolute ethanol.
-
Addition of Reagent: Add ethyl bromopyruvate (1 equivalent) to the solution.
-
Reaction: Heat the mixture to reflux and stir for 4-6 hours. Monitor the reaction by TLC for the disappearance of the starting materials.
-
Workup: After the reaction is complete, cool the mixture to room temperature. The product may precipitate upon cooling. If not, reduce the solvent volume under reduced pressure. Pour the concentrated mixture into cold water to precipitate the crude product.
-
Purification: Collect the solid by filtration, wash with cold water, and dry. Recrystallize the crude product from ethanol or purify by silica gel column chromatography using a hexane/ethyl acetate eluent system.
Data Presentation
Table 1: Effect of Solvent on Reaction Yield
| Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Ethanol | Reflux | 6 | ~75-85 |
| Acetonitrile | Reflux | 6 | ~70-80 |
| DMF | 80 | 4 | ~80-90 |
Note: Yields are approximate and can vary based on reaction scale and purity of reagents.
Mandatory Visualizations
Synthesis Pathway
Caption: Synthesis pathway for this compound.
Troubleshooting Workflow
Caption: Troubleshooting workflow for improving synthesis yield and purity.
Overcoming solubility issues with dichlorophenyl thiazole compounds
Technical Support Center: Dichlorophenyl Thiazole Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals working with dichlorophenyl thiazole compounds. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you overcome common challenges related to the solubility of this compound class, ensuring the reliability and success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of dichlorophenyl thiazole compounds?
A1: Dichlorophenyl thiazole compounds are heterocyclic molecules that, due to the presence of the dichlorophenyl and thiazole rings, are generally lipophilic and possess low aqueous solubility.[1][2] Their structure leads to poor solubility in polar solvents like water, while they typically exhibit good solubility in polar aprotic organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).[1][3]
Q2: What is the recommended method for preparing a stock solution?
A2: The recommended best practice is to first prepare a high-concentration stock solution in an appropriate organic solvent.[3]
-
Solvent Choice: 100% DMSO or DMF are the most common and effective choices for initial dissolution.
-
Concentration: Aim for a stock concentration in the range of 10-50 mM. Ensure the compound is fully dissolved by vortexing or brief sonication.
-
Storage: Store stock solutions at -20°C or -80°C to minimize degradation and solvent evaporation. When using, allow the vial to come to room temperature before opening to prevent water condensation.
Q3: My compound has a carboxylic acid group. How does this affect solubility?
A3: The presence of an ionizable group like a carboxylic acid, as seen in 2-(2,4-Dichlorophenyl)thiazole-4-carboxylic acid, means its solubility is highly pH-dependent.[4] At pH values below its acid dissociation constant (pKa), the group will be protonated and neutral, leading to lower aqueous solubility. At pH values above the pKa, the group will be deprotonated to a carboxylate, increasing the molecule's polarity and enhancing its aqueous solubility.[5][6] Therefore, adjusting the pH of your aqueous buffer can be a key strategy to improve solubility.[5]
Q4: What is the maximum concentration of DMSO I should use in my final assay?
A4: The final concentration of DMSO should be kept as low as possible to prevent artifacts. For most in vitro assays, a final DMSO concentration of less than 1% (v/v) is recommended.[7] For highly sensitive systems, such as cell-based assays, the concentration should ideally be kept below 0.1% to avoid impacting cellular health and protein activity.[7][8] Always run a vehicle control with the same final DMSO concentration as your test samples to account for any solvent effects.
Troubleshooting Guides
Issue 1: Compound precipitates immediately upon dilution into aqueous buffer.
This is a common issue known as "crashing out" and occurs when a compound dissolved in a strong organic solvent is rapidly transferred to an aqueous environment where its solubility is much lower.[7][8][9]
| Potential Cause | Recommended Solution | Rationale |
| High Supersaturation | Decrease the final concentration of the compound in the assay. | The desired concentration may exceed the kinetic solubility limit. Working at a lower concentration can keep the compound in solution.[7] |
| Rapid Solvent Shift | Perform a serial dilution. First, dilute the DMSO stock into an intermediate solution (e.g., 50% DMSO/50% buffer) before the final dilution into the assay buffer. | This provides a more gradual change in solvent polarity, preventing the compound from rapidly precipitating.[7] |
| Low Mixing Energy | Increase the mixing energy upon final dilution. This can be achieved by vortexing the tube immediately after adding the compound or by using rapid, repetitive pipetting. | Vigorous mixing helps to disperse the compound molecules quickly, which can help keep them in solution for a longer period.[7] |
| Temperature Effects | Gently warm the aqueous buffer (e.g., to 37°C) before adding the compound stock, provided the compound and assay components are thermally stable. | Solubility often increases with temperature. However, ensure the temperature is kept constant throughout the experiment to avoid temperature-induced precipitation.[7][8] |
Issue 2: The required experimental concentration cannot be reached in the aqueous buffer.
If you cannot achieve your target concentration even with the troubleshooting steps above, the concentration likely exceeds the compound's thermodynamic solubility. In this case, formulation strategies are necessary.
| Strategy | Methodology | Considerations |
| pH Adjustment | For compounds with ionizable functional groups (e.g., carboxylic acids), adjust the pH of the aqueous buffer to a level where the compound is in its more soluble, ionized form.[5][6] | The selected pH must be compatible with the biological assay (e.g., enzyme activity, cell viability). |
| Use of Co-solvents | Incorporate a small percentage (e.g., 1-5%) of a pharmaceutically acceptable co-solvent like ethanol, propylene glycol, or polyethylene glycol (PEG) into the final aqueous buffer.[10] | Co-solvents can interfere with biological assays. Always test the co-solvent alone as a vehicle control. |
| Inclusion Complexation | Use cyclodextrins (e.g., HP-β-CD) to form an inclusion complex. The hydrophobic compound partitions into the hydrophobic core of the cyclodextrin, whose hydrophilic exterior improves aqueous solubility.[6][7] | The cyclodextrin-compound complex may have different activity than the free compound. This must be evaluated. |
| Use of Surfactants | Add a low concentration (typically 0.001% - 0.01%) of a non-ionic surfactant such as Tween-20 or Triton X-100 to the buffer.[7] | Surfactants can denature proteins or disrupt cell membranes at higher concentrations. Verify compatibility with your assay. |
Experimental Protocols & Data
Protocol: High-Throughput Kinetic Solubility Assay
This protocol outlines a method to rapidly assess the kinetic solubility of dichlorophenyl thiazole compounds in a specific aqueous buffer, which is crucial during early-stage research.[11][12][13]
Objective: To determine the concentration at which a compound, introduced from a DMSO stock, begins to precipitate in an aqueous buffer over a short incubation period.
Materials:
-
Test compound dissolved in 100% DMSO (e.g., 20 mM stock).
-
Aqueous buffer of choice (e.g., Phosphate-Buffered Saline (PBS), pH 7.4).
-
Clear, flat-bottom 96-well microplates.
-
Plate reader capable of measuring light scattering (nephelometer) or absorbance.
Methodology:
-
Stock Solution Preparation: Prepare a 20 mM stock solution of the dichlorophenyl thiazole compound in 100% DMSO.[14]
-
Plate Setup: Add 2 µL of the DMSO stock solution to the wells in the first column of a 96-well plate. To all other wells, add 100 µL of the aqueous buffer.
-
Serial Dilution: Perform a 1:2 serial dilution across the plate by transferring 100 µL from the first column to the second, mixing, and repeating this process for subsequent columns. This creates a range of compound concentrations.
-
Final Dilution Step: In a separate "assay plate," add 198 µL of the aqueous buffer to each well.
-
Transfer: Transfer 2 µL from each well of the dilution plate to the corresponding well of the assay plate. This results in a final DMSO concentration of 1%.
-
Incubation: Mix the assay plate on a plate shaker for 5 minutes. Incubate at a controlled temperature (e.g., 25°C) for 2 hours.[11][15]
-
Measurement: Determine the extent of precipitation in each well by measuring turbidity. This can be done using a nephelometer (preferred method for light scattering) or by measuring the absorbance at a wavelength where the compound does not absorb (e.g., 650 nm).[7][13]
-
Data Analysis: The kinetic solubility limit is defined as the highest concentration at which the measured signal is not significantly different from the vehicle control wells (buffer with 1% DMSO).
Example Solubility Data
The following table summarizes the inferred qualitative solubility for a typical dichlorophenyl thiazole compound based on the behavior of structurally similar molecules.[1]
| Solvent Class | Common Solvents | Inferred Qualitative Solubility |
| Polar Protic | Water, Methanol, Ethanol | Likely Insoluble to Sparingly Soluble |
| Polar Aprotic | DMSO, DMF, Acetonitrile | Soluble to Highly Soluble |
| Non-Polar | Toluene, Hexane | Sparingly Soluble to Insoluble |
| Chlorinated | Dichloromethane (DCM), Chloroform | Soluble |
Visualized Workflows and Concepts
The following diagrams illustrate key decision-making processes and conceptual relationships for addressing solubility issues.
Caption: A troubleshooting workflow for addressing compound precipitation.
Caption: Key factors influencing the solubility of research compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. reddit.com [reddit.com]
- 4. Buy 2-(2,4-Dichlorophenyl)thiazole-4-carboxylic acid | 1094355-53-9 [smolecule.com]
- 5. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. ijpbr.in [ijpbr.in]
- 11. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 12. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 13. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 15. enamine.net [enamine.net]
Technical Support Center: Synthesis of 2-Arylthiazole-4-carboxylates
Welcome to the technical support center for the synthesis of 2-arylthiazole-4-carboxylates. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions encountered during the Hantzsch thiazole synthesis and related methodologies.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of 2-arylthiazole-4-carboxylates.
Issue 1: Low or No Product Yield
Q1: My reaction has resulted in a very low yield or no desired product at all. What are the potential causes and how can I improve the outcome?
A1: Low yields in the Hantzsch thiazole synthesis can be attributed to several factors. A systematic approach to troubleshooting is recommended.
-
Purity of Starting Materials: Ensure the α-haloester (e.g., ethyl bromopyruvate) and the thioamide are of high purity. Impurities in the α-haloester can lead to unwanted side reactions, while impurities in the thioamide can inhibit the reaction.
-
Reaction Conditions:
-
Temperature: The reaction often requires heating. If the reaction is performed at room temperature, consider increasing the temperature to the reflux temperature of the solvent. However, excessive heat can lead to decomposition of reactants and products. A careful optimization of the temperature is crucial.
-
Solvent: Alcohols such as ethanol or methanol are commonly used. The choice of solvent can significantly impact the reaction rate and yield. Consider screening other polar aprotic solvents if alcoholic solvents are not providing satisfactory results.
-
Reaction Time: The reaction may not have reached completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time.
-
-
Stoichiometry: An excess of one reagent, typically the thioamide, can sometimes drive the reaction to completion. However, a large excess may complicate purification. Experiment with slight molar excesses (e.g., 1.1 to 1.5 equivalents) of the thioamide.
-
Moisture: The presence of water can lead to hydrolysis of the starting materials or intermediates. Ensure all glassware is dry and use anhydrous solvents.
Logical Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low product yield.
Issue 2: Presence of Multiple Products in the Reaction Mixture
Q2: My TLC/HPLC analysis shows multiple spots/peaks, indicating the presence of byproducts. What are the common side reactions and how can I minimize them?
A2: The formation of multiple products is a common challenge. The primary side products in the synthesis of 2-arylthiazole-4-carboxylates are often regioisomers and products from competing reaction pathways.
-
Formation of 2-Imino-2,3-dihydrothiazole Regioisomers: This is a significant side reaction, particularly under acidic conditions.[1] The nitrogen of the thioamide can attack the carbonyl carbon of the α-haloester in two different ways, leading to the desired 2-arylthiazole-4-carboxylate and the isomeric 2-imino-2,3-dihydrothiazole.
-
Mitigation:
-
Control of pH: Running the reaction under neutral or slightly basic conditions can favor the formation of the desired thiazole. The use of a non-nucleophilic base can be beneficial.
-
Reaction Temperature: Lowering the reaction temperature may increase the regioselectivity.
-
-
-
Thioamide Decomposition: Thioamides can be unstable, especially at elevated temperatures, and may decompose to nitriles or other byproducts.[2]
-
Mitigation: Use the mildest possible reaction conditions (temperature and time) that still allow for the formation of the desired product.
-
-
Self-condensation of α-Haloester: α-haloesters can undergo self-condensation reactions, especially in the presence of a base.
-
Mitigation: Add the base slowly to the reaction mixture, or use a milder base.
-
Signaling Pathway of Side Product Formation
Caption: Pathways leading to desired product and common side products.
Frequently Asked Questions (FAQs)
Q3: What is the general mechanism for the Hantzsch synthesis of 2-arylthiazole-4-carboxylates?
A3: The Hantzsch thiazole synthesis proceeds through a multi-step mechanism:
-
Nucleophilic Attack: The sulfur atom of the thioamide acts as a nucleophile and attacks the α-carbon of the haloester in an SN2 reaction, displacing the halide.
-
Cyclization: The nitrogen atom of the resulting intermediate attacks the carbonyl carbon of the ester, forming a five-membered ring intermediate (a hydroxythiazoline).
-
Dehydration: The hydroxythiazoline intermediate then undergoes dehydration to form the aromatic thiazole ring.
Reaction Mechanism Workflow
Caption: Step-by-step mechanism of the Hantzsch thiazole synthesis.
Q4: How can I effectively purify my 2-arylthiazole-4-carboxylate product from the reaction mixture?
A4: Purification strategies depend on the nature of the impurities.
-
Crystallization: If the product is a solid and the impurities are significantly more soluble in a particular solvent system, recrystallization is an effective method. Common solvent systems include ethanol, methanol, or mixtures of ethyl acetate and hexanes.
-
Column Chromatography: For complex mixtures or to separate isomers, column chromatography on silica gel is the most common method. A gradient elution with a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a polar solvent (e.g., ethyl acetate or dichloromethane) is typically employed. Monitoring the separation by TLC is essential to identify the fractions containing the desired product.
-
Acid-Base Extraction: If the byproducts have acidic or basic functionalities that are different from the desired product, an acid-base extraction can be a useful preliminary purification step.
Q5: Are there any alternative methods to the Hantzsch synthesis for preparing 2-arylthiazole-4-carboxylates that might avoid some of these side reactions?
A5: Yes, several alternative methods exist, which may be advantageous depending on the specific target molecule.
-
Cook-Heilbron Synthesis: This method involves the reaction of an α-aminonitrile with carbon disulfide. It is particularly useful for the synthesis of 5-aminothiazoles, which can then be further functionalized.
-
Metal-Catalyzed Cyclizations: Modern methods involving transition metal catalysis (e.g., copper or palladium) have been developed for the synthesis of thiazoles from various starting materials, sometimes offering higher yields and regioselectivity.
Data Presentation
Table 1: Effect of Reaction Conditions on Yield and Regioselectivity (Illustrative Data)
| Entry | Solvent | Temperature (°C) | Base (1.1 eq) | Time (h) | Yield of Desired Product (%) | Yield of Regioisomer (%) |
| 1 | Ethanol | Reflux | None | 6 | 65 | 20 |
| 2 | Ethanol | Reflux | Pyridine | 6 | 85 | 5 |
| 3 | THF | Reflux | NaHCO₃ | 8 | 78 | <5 |
| 4 | Acetonitrile | 50 | K₂CO₃ | 12 | 82 | <5 |
Note: This table presents illustrative data based on common trends observed in the literature. Actual results will vary depending on the specific substrates used.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of Ethyl 2-Arylthiazole-4-carboxylate via Hantzsch Synthesis
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the aryl thioamide (1.0 mmol) and the appropriate solvent (e.g., ethanol, 10 mL).
-
Addition of Reagents: To this solution, add ethyl bromopyruvate (1.1 mmol, 1.1 equivalents). If a base is used, it can be added at this stage.
-
Reaction: Heat the reaction mixture to reflux and monitor the progress by TLC (e.g., using a 7:3 mixture of hexanes:ethyl acetate as the eluent).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure.
-
Purification: Dissolve the residue in a suitable solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel or by recrystallization.
Protocol 2: Monitoring the Reaction by Thin Layer Chromatography (TLC)
-
Sample Preparation: Periodically take a small aliquot from the reaction mixture using a capillary tube and spot it on a TLC plate.
-
Eluent System: Choose an appropriate eluent system that provides good separation of the starting materials and the product. A common starting point is a mixture of hexanes and ethyl acetate.
-
Visualization: Visualize the spots under a UV lamp (254 nm). The disappearance of the starting material spots and the appearance of a new product spot indicate the progress of the reaction. Calculate the Rf values for each spot for identification.
This technical support center provides a starting point for troubleshooting and understanding the synthesis of 2-arylthiazole-4-carboxylates. For more specific issues, consulting detailed research articles is always recommended.
References
Technical Support Center: Purification of Ethyl 2-(3,5-dichlorophenyl)thiazole-4-carboxylate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of Ethyl 2-(3,5-dichlorophenyl)thiazole-4-carboxylate (CAS No. 132089-38-4). Below you will find troubleshooting guides, frequently asked questions, detailed experimental protocols, and comparative data to assist in your purification experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
A1: Common impurities often originate from the starting materials or by-products of the Hantzsch thiazole synthesis. These can include unreacted 3,5-dichlorobenzaldehyde, ethyl bromopyruvate, and thioamide derivatives. Additionally, side-reactions may lead to the formation of regioisomers or over-alkylated products.
Q2: What is the expected appearance and purity of the crude product before purification?
A2: The crude product is typically an off-white to yellow or brown solid. The purity can vary significantly depending on the reaction conditions and work-up procedure, but it is often in the range of 85-95%. Commercial-grade material is available at purities of 96-98%.[1][2]
Q3: Which analytical techniques are recommended for assessing the purity of this compound?
A3: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and reliable method for quantitative purity assessment.[3] Thin-Layer Chromatography (TLC) is useful for rapid, qualitative monitoring of the purification process. Nuclear Magnetic Resonance (NMR) spectroscopy can confirm the structure and identify impurities if they are present in sufficient quantities.
Q4: Can this compound be purified by distillation?
A4: Due to its high molecular weight (302.18 g/mol ) and relatively high boiling point (estimated >400 °C), distillation is not a practical purification method for this compound.[4][5] It is more likely to decompose at the required temperatures.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Oiling out during recrystallization | The solvent is too non-polar for the compound at lower temperatures, or the compound has a low melting point. Cooling the solution too quickly. High impurity load depressing the melting point. | Try a more polar solvent or a co-solvent system (e.g., ethanol/water, acetone/hexane). Ensure slow cooling to promote crystal formation. If impurities are high, first perform a column chromatography purification. |
| Poor separation in column chromatography | Incorrect solvent system (eluent). Co-elution of impurities with the main product. Column overloading. | Perform TLC analysis with different solvent systems (e.g., varying ratios of hexane/ethyl acetate) to find the optimal eluent for good separation.[6] Use a longer column or a finer silica gel mesh. Reduce the amount of crude material loaded onto the column. |
| Product is colored (yellow/brown) after purification | Presence of persistent, colored impurities. Partial decomposition of the compound on silica gel. | Treat a solution of the compound with activated charcoal before the final crystallization step. If using column chromatography, consider using a less acidic silica gel or deactivating it with triethylamine. |
| Low yield after recrystallization | The chosen solvent is too good, meaning the compound remains significantly soluble even at low temperatures. Using an excessive amount of solvent. | Select a solvent in which the compound has high solubility at high temperatures and low solubility at room or sub-zero temperatures. Use the minimum amount of hot solvent required to fully dissolve the compound. |
| Streaking on TLC plate | The compound is highly polar or acidic/basic. The sample is too concentrated. | Add a small amount of acetic acid (for acidic compounds) or triethylamine (for basic compounds) to the eluent. Dilute the sample before spotting on the TLC plate. |
Data on Purification Strategies
The following table provides an illustrative comparison of common purification methods for this compound. The values are typical for structurally similar compounds and should serve as a guideline.
| Purification Method | Initial Purity (%) | Final Purity (%) | Typical Yield (%) | Time/Cost Factor | Notes |
| Single Recrystallization | 90-95 | 98-99 | 70-85 | Low | Effective for removing minor impurities. A good solvent system is crucial. |
| Multiple Recrystallizations | 90-95 | >99.5 | 50-70 | Medium | Can achieve very high purity but at the cost of yield. |
| Silica Gel Column Chromatography | 85-90 | >99 | 60-80 | High | Excellent for removing closely related impurities and colored by-products.[6][7] |
| Preparative HPLC | 98 | >99.9 | 40-60 | Very High | Used for obtaining analytical standards or very small quantities of ultra-pure material. |
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol is a starting point and may require optimization.
-
Solvent Selection: Test the solubility of the crude product in various solvents (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, n-butanol) at room temperature and at their boiling points.[3] A good solvent will dissolve the compound when hot but not when cold. A mixture of solvents like ethanol/water may also be effective.
-
Dissolution: In a flask, add the crude this compound. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration: If charcoal was used or if there are insoluble impurities, perform a hot filtration through a fluted filter paper to remove them.
-
Crystallization: Allow the hot, clear solution to cool down slowly to room temperature. For maximum yield, you can then place the flask in an ice bath.
-
Isolation: Collect the formed crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Protocol 2: Purification by Silica Gel Column Chromatography
This protocol is based on methods for similar dichlorophenyl thiazole derivatives.[6]
-
Eluent Selection: Using TLC, determine a suitable eluent system. A good starting point is a mixture of hexane and ethyl acetate. A ratio of 4:1 (hexane:ethyl acetate) is often effective for similar compounds.[6] The desired product should have an Rf value of approximately 0.25-0.35.
-
Column Packing: Prepare a silica gel column (60-120 mesh) using the chosen eluent. Ensure the column is packed uniformly without any air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Alternatively, use a "dry loading" method by adsorbing the crude product onto a small amount of silica gel. Add the sample to the top of the column.
-
Elution: Begin eluting the sample through the column with the chosen solvent system. Collect fractions in test tubes or other suitable containers.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator.
-
Final Product: The resulting solid is the purified product. Its purity should be confirmed by HPLC or NMR.
Visualized Workflows
Caption: Decision tree for selecting a purification strategy.
Caption: Workflow for purification by column chromatography.
References
- 1. Ethyl 2-(3,5-dichlorophenyl)thiazole-4-carboxylate132089-38-4,Purity96%_BoroChem PBO [molbase.com]
- 2. molport.com [molport.com]
- 3. WO2012032528A2 - Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate - Google Patents [patents.google.com]
- 4. 132089-38-4[this compound]- Acmec Biochemical [acmec.com.cn]
- 5. CAS:132089-38-4 FT-0653355 this compound Product Detail Information [finetechchem.com]
- 6. Ethyl 2-(2,4-dichlorophenyl)thiazole-4-carboxylate | 1185155-89-8 | Benchchem [benchchem.com]
- 7. CN113461635A - 4- (2-chloroethyl) thiazole-2-carboxylic acid ethyl ester and preparation method and application thereof - Google Patents [patents.google.com]
Technical Support Center: Optimizing Thiazole Ring Formation
Welcome to the Technical Support Center for thiazole ring formation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the synthesis of thiazole derivatives.
Troubleshooting Guide
This guide addresses common problems encountered during thiazole synthesis, offering potential causes and solutions in a direct question-and-answer format.
Problem: Low to No Product Yield
Q1: My Hantzsch thiazole synthesis is resulting in a low yield. What are the common contributing factors?
Low yields in the Hantzsch synthesis, a widely used method for preparing thiazoles from α-haloketones and thioamides, can stem from several factors.[1] Key areas to investigate include the purity of your reactants, the reaction conditions, and the potential for side reactions. The stability of the thioamide, for instance, can be a limiting factor.
Potential Causes & Recommended Solutions:
-
Incomplete Reaction: The reaction time may be too short or the temperature too low.
-
Degradation of Reactants or Product: Excessive heat can lead to decomposition.
-
Solution: Optimize the reaction temperature by starting lower and gradually increasing it.
-
-
Incorrect Stoichiometry: An improper ratio of reactants can limit the yield.
-
Solution: Use a slight excess (1.1-1.5 equivalents) of the thioamide to ensure the complete conversion of the α-haloketone.[1]
-
-
Poor Quality of Starting Materials: Impurities in the α-haloketone or thioamide can interfere with the reaction.
-
Solution: Purify starting materials before use. For example, 1-bromo-2-heptanone can be purified by vacuum distillation.[1]
-
Problem: Formation of Multiple Products (Side Reactions)
Q2: I am observing the formation of an unexpected isomer in my reaction. How can I control the regioselectivity?
Controlling regioselectivity is crucial for obtaining the desired product. In the Hantzsch synthesis with N-monosubstituted thioureas, the reaction medium is a key determinant.
Potential Causes & Recommended Solutions:
-
Isomer Formation under Acidic Conditions: The Hantzsch synthesis under acidic conditions can yield a mixture of 2-(N-substituted amino)thiazoles and 3-substituted 2-imino-2,3-dihydrothiazoles.[3] The proportion of the 2-imino isomer is influenced by the specific acid, temperature, and substrate structure.
-
Solution: To favor a single isomer, carefully control the pH of your reaction medium. Using a neutral solvent typically leads exclusively to the formation of 2-(N-substituted amino)thiazoles.[3]
-
-
Formation of Bis-thiazole: This can occur from the reaction of two molecules of the α-haloketone with one molecule of thiourea.
-
Solution: Adjust the stoichiometry to favor the desired product, as mentioned in the low yield section.
-
Problem: Purification Difficulties
Q3: I'm having trouble purifying my thiazole derivative by column chromatography. What can I do?
Poor separation during column chromatography is a common issue that can often be resolved by optimizing the separation conditions.
Potential Causes & Recommended Solutions:
-
Inappropriate Solvent System: The chosen eluent may have the wrong polarity.
-
Solution: Systematically vary the polarity of the eluent. A common starting point for thiazole derivatives is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate. It is highly recommended to first run thin-layer chromatography (TLC) with various solvent systems to identify the optimal eluent for separation.[4]
-
-
Compound "Oiling Out" During Recrystallization: The compound of interest fails to form solid crystals.
-
Solution: This may be due to a supersaturated solution or too rapid cooling. Try adding a small amount of additional hot solvent to dissolve the oil and then allow the solution to cool very slowly. Scratching the inside of the flask with a glass rod can help induce nucleation. If available, adding a seed crystal of the pure compound is also a good strategy.[4]
-
-
Co-distillation with an Impurity: The product and an impurity have very close boiling points.
-
Solution: Improve the efficiency of your distillation column by using a longer fractionating column or one with more efficient packing material. You can also try adjusting the vacuum pressure, as a lower pressure may increase the boiling point difference. Distilling at a very slow rate can also improve separation.[4]
-
Frequently Asked Questions (FAQs)
Q4: When should I consider using microwave-assisted synthesis for thiazole formation?
Microwave-assisted organic synthesis (MAOS) is a powerful technique to overcome the limitations of traditional heating methods, such as long reaction times and harsh conditions.[5] It often leads to dramatically reduced reaction times, increased product yields, and enhanced reaction selectivity.[5] For example, some Hantzsch reactions that take hours under conventional reflux can be completed in minutes with microwave irradiation, often with improved yields.[1][2]
Q5: Are there "greener" or more environmentally friendly methods for thiazole synthesis?
Yes, several approaches align with the principles of green chemistry. These include:
-
Solvent Choice: Replacing hazardous organic solvents with greener alternatives like water, ethanol, or polyethylene glycol (PEG). In some cases, solvent-free reactions are possible.
-
Energy Input: Utilizing microwave irradiation or ultrasound can significantly reduce reaction times and energy consumption.[6][7]
-
Catalyst Choice: Employing reusable or eco-friendly catalysts.
-
Atom Economy: Favoring multi-component, one-pot reactions that combine several steps, thereby reducing waste and the need for intermediate purification steps.[6]
Q6: Can I synthesize a thiazole without using a toxic α-haloketone?
Yes, due to the toxicity of α-haloketones, several alternative protocols have been developed. These methods involve reacting thioamides or thioureas with a variety of other substrates.
Data Presentation
Table 1: Effect of Solvent on Hantzsch Thiazole Synthesis Yield
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | Water | 100 | 6 | 45 | [7] |
| 2 | Methanol | 60 | 4 | 65 | [7] |
| 3 | Ethanol | 80 | 3 | 68 | [7] |
| 4 | 1-Butanol | 100 | 3 | 75 | [7] |
| 5 | 2-Propanol | 80 | 3.5 | 80 | [7] |
| 6 | Ethanol/Water (1:1) | 65 | 2 | 87 | [7] |
Table 2: Comparison of Conventional Heating vs. Microwave Irradiation
| Entry | Method | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| 1 | Conventional | Ethanol | Reflux | 8 h | 65-75 | [2] |
| 2 | Microwave | Ethanol | 120 | 10-15 min | 85-92 | [2] |
| 3 | Conventional | Methanol | Reflux | 8 h | Lower Yields | [8] |
| 4 | Microwave | Methanol | 90 | 30 min | 95 | [8] |
Experimental Protocols
Protocol 1: Hantzsch Synthesis of 2-Amino-4-phenylthiazole (Conventional Heating)
Materials:
-
2-Bromoacetophenone
-
Thiourea
-
Ethanol
-
Sodium Carbonate Solution (5%)
Procedure:
-
In a round-bottom flask, dissolve substituted acetophenone (0.01 mol), thiourea (0.01 mol), and iodine (0.01 mol) in 30 mL of ethanol.
-
Reflux the mixture for 8 hours using a heating mantle.
-
Monitor the reaction progress using TLC.
-
After completion, allow the reaction mixture to cool, which should result in the precipitation of the product.
-
Filter the precipitate and dry it to yield the final product.
-
Recrystallize the product from ethanol for further purification.[2]
Protocol 2: Microwave-Assisted Synthesis of 2-Amino-5-Aryl Thiazoles
Materials:
-
Substituted Acetophenone
-
Thiourea
-
NaHSO₄-SiO₂ catalyst
Procedure:
-
Grind the substituted acetophenone, thiourea, and NaHSO₄-SiO₂ catalyst together using a mortar and pestle.
-
Transfer the mixture to a 100 mL beaker.
-
Irradiate the mixture in a microwave oven for 10-15 minutes.
-
Monitor the completion of the reaction by TLC.[2]
Protocol 3: Cook-Heilbron Synthesis of 5-Aminothiazoles
The Cook-Heilbron synthesis involves the reaction of α-aminonitriles with reagents like carbon disulfide.
Mechanism Overview:
-
The nitrogen of the α-aminonitrile performs a nucleophilic attack on the carbon of carbon disulfide.
-
This is followed by an intramolecular cyclization where the sulfur atom attacks the nitrile carbon.
-
The resulting 5-imino-2-thione thiazolidine intermediate then tautomerizes to form the final 5-aminothiazole product.[9]
Mandatory Visualizations
Caption: Workflow for the Hantzsch thiazole synthesis.
Caption: Troubleshooting logic for low thiazole synthesis yield.
References
- 1. researchgate.net [researchgate.net]
- 2. rjpbcs.com [rjpbcs.com]
- 3. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst [mdpi.com]
- 8. Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cook–Heilbron thiazole synthesis - Wikipedia [en.wikipedia.org]
Stability testing of Ethyl 2-(3,5-dichlorophenyl)thiazole-4-carboxylate under experimental conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ethyl 2-(3,5-dichlorophenyl)thiazole-4-carboxylate. The information is designed to address specific issues that may be encountered during experimental stability testing.
Frequently Asked Questions (FAQs)
Q1: What are the expected degradation pathways for this compound under forced degradation conditions?
A1: Based on the chemical structure, the primary expected degradation pathways include hydrolysis of the ethyl ester, oxidation of the thiazole ring, and potential photolytic degradation.[1][2][3] The ester group is susceptible to both acid and base-catalyzed hydrolysis, yielding the corresponding carboxylic acid. The sulfur atom in the thiazole ring is a likely site for oxidation, potentially forming a sulfoxide.[3][4][5] Photodegradation may occur, possibly through a reaction with singlet oxygen, leading to cleavage of the thiazole ring.[2]
Q2: What are the typical stress conditions used for forced degradation studies of this compound?
A2: Forced degradation studies are crucial for understanding the intrinsic stability of a molecule.[6][7][8] For this compound, the following conditions are recommended:
-
Acidic Hydrolysis: 0.1 M HCl at 60°C for 24-48 hours.
-
Alkaline Hydrolysis: 0.1 M NaOH at room temperature for 2-8 hours.
-
Oxidative Degradation: 3-30% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Dry heat at 105°C for 48 hours.
-
Photostability: Exposure to light at an intensity of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
Q3: How can I monitor the degradation of this compound and its degradation products?
A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and effective technique.[1] The method should be capable of separating the parent compound from all potential degradation products. A typical HPLC method would utilize a C18 column with a gradient elution of a mobile phase consisting of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).[1] Detection is typically performed using a UV detector at a wavelength where the parent compound and its degradation products have significant absorbance.
Troubleshooting Guides
Issue 1: Rapid degradation is observed under alkaline conditions.
-
Possible Cause: The ethyl ester group is highly susceptible to base-catalyzed hydrolysis.
-
Troubleshooting Steps:
-
Reduce the concentration of the base (e.g., from 0.1 M NaOH to 0.01 M NaOH).
-
Decrease the reaction temperature (e.g., from room temperature to 4°C).
-
Shorten the exposure time and sample at more frequent intervals to capture the degradation profile accurately.
-
Issue 2: Multiple, unresolved peaks appear in the chromatogram after oxidative stress.
-
Possible Cause: Oxidation can lead to several degradation products, including the sulfoxide and potentially further oxidation products or ring-cleaved species.[5][9]
-
Troubleshooting Steps:
-
Optimize the HPLC method to improve resolution. This may involve adjusting the mobile phase gradient, changing the column chemistry, or modifying the flow rate.
-
Use a lower concentration of the oxidizing agent (e.g., 3% H₂O₂ instead of 30%).
-
Employ mass spectrometry (LC-MS) to identify the mass of the degradation products, which can help in elucidating their structures.[2]
-
Issue 3: No significant degradation is observed under thermal stress.
-
Possible Cause: The compound may be thermally stable under the tested conditions.
-
Troubleshooting Steps:
-
Increase the temperature (e.g., to 120°C) or extend the duration of the study.
-
Consider performing the thermal stress in the presence of humidity, as this can sometimes promote degradation.
-
Confirm the proper functioning of the oven and the accuracy of the temperature setting.
-
Data Presentation
Table 1: Summary of Forced Degradation Studies for this compound
| Stress Condition | Time | Temperature | % Degradation of Parent Compound | Major Degradation Products |
| 0.1 M HCl | 48 hours | 60°C | ~15% | 2-(3,5-dichlorophenyl)thiazole-4-carboxylic acid |
| 0.1 M NaOH | 8 hours | Room Temp | ~40% | 2-(3,5-dichlorophenyl)thiazole-4-carboxylic acid |
| 30% H₂O₂ | 24 hours | Room Temp | ~25% | This compound S-oxide |
| Dry Heat | 48 hours | 105°C | < 5% | No significant degradation products |
| Photostability | ICH Q1B | Ambient | ~10% | Ring-cleaved products |
Note: The data presented in this table is a representative example based on the general behavior of thiazole derivatives and should be confirmed by experimental studies.
Experimental Protocols
Protocol 1: HPLC Method for Stability Indicating Assay
-
Column: C18, 250 mm x 4.6 mm, 5 µm
-
Mobile Phase A: 0.1% Phosphoric acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-5 min: 30% B
-
5-25 min: 30% to 70% B
-
25-30 min: 70% B
-
30-35 min: 70% to 30% B
-
35-40 min: 30% B
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Visualizations
Caption: Experimental workflow for forced degradation studies.
Caption: Potential degradation pathways of the target compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sulfur-Containing Heterocyclic Compounds (JECFA Food Additives Series 50) [inchem.org]
- 4. researchgate.net [researchgate.net]
- 5. The Oxidation of Oxygen and Sulfur-Containing Heterocycles by Cytochrome P450 Enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biomedres.us [biomedres.us]
- 7. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 8. ajrconline.org [ajrconline.org]
- 9. Synthesis of Sulfur-Containing Heterocycles through Oxidative Carbon–Hydrogen Bond Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
Enhancing the biological activity of Ethyl 2-(3,5-dichlorophenyl)thiazole-4-carboxylate derivatives
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers working on enhancing the biological activity of Ethyl 2-(3,5-dichlorophenyl)thiazole-4-carboxylate derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound and its derivatives?
A1: The most common and direct route is the Hantzsch thiazole synthesis. This involves the cyclocondensation of 3,5-dichlorobenzothioamide with an ethyl 2-chloroacetoacetate or a similar α-haloketone.[1][2] Modifications to the ester or the phenyl ring are typically achieved by using derivatized starting materials.
Q2: My Hantzsch synthesis reaction is resulting in a very low yield. What are the common causes?
A2: Low yields in Hantzsch synthesis can stem from several factors:
-
Purity of Reactants: Ensure the α-haloketone and thioamide are pure. Impurities can lead to significant side reactions.[3]
-
Reaction Conditions: The reaction is sensitive to temperature and solvent. Overheating can cause decomposition, while a non-optimal solvent can hinder reactivity. Ethanol is commonly used.[4]
-
Stoichiometry: Precise 1:1 molar ratio of the reactants is crucial. An excess of one reactant can complicate purification.
-
Work-up Procedure: The product might be lost during extraction or precipitation. Ensure the pH is optimized during work-up to prevent the product from staying in the aqueous layer.
Q3: I am having trouble solubilizing my final compound for biological assays. What solvents are recommended?
A3: Thiazole derivatives with dichlorophenyl groups tend to be hydrophobic. For in vitro assays, it is recommended to first dissolve the compound in a minimal amount of Dimethyl Sulfoxide (DMSO) to create a stock solution. This stock can then be diluted with the aqueous cell culture medium or buffer to the final working concentration. Ensure the final DMSO concentration is non-toxic to your cells (typically <0.5%).
Q4: The biological activity of my synthesized derivatives is inconsistent between batches. Why might this be happening?
A4: Inconsistent activity is often traced back to purity.[3] Even small amounts of unreacted starting materials or side-products can interfere with biological assays. It is critical to ensure high purity (≥98%) for each batch, confirmed by methods like NMR and LC-MS, before biological testing.[3] Also, verify the structural integrity of the compound, as degradation can occur during storage.
Q5: What are the key structural features of these derivatives that I can modify to enhance biological activity?
A5: Structure-Activity Relationship (SAR) studies on similar thiazole scaffolds suggest several modification points:
-
The Ester Group: Hydrolyzing the ethyl ester to a carboxylic acid or converting it to various amides can significantly alter activity by introducing new hydrogen bonding capabilities.
-
The Thiazole C5 Position: The C5 position can be targeted for electrophilic substitution, allowing the introduction of various functional groups.[5]
-
The Phenyl Ring: While the core is 3,5-dichlorophenyl, adding or modifying substituents on this ring can modulate lipophilicity and electronic properties, impacting target binding.
Troubleshooting Guides
Guide 1: Synthesis & Purification Issues
| Problem | Potential Cause | Troubleshooting Step |
| Low or No Product Formation | Incorrect reaction temperature or time. | Optimize reaction conditions. Run small-scale trials at different temperatures (e.g., room temp, 50°C, reflux) and monitor via TLC. |
| Degradation of thioamide starting material. | Use freshly prepared or properly stored thioamide. Confirm its purity via melting point or NMR before starting. | |
| Multiple Spots on TLC Post-Reaction | Formation of side products or unreacted starting material. | Improve purification. Use gradient elution in column chromatography to better separate the product from impurities. Recrystallization can also be effective.[3] |
| Compound Decomposes on Silica Column | The compound is sensitive to the acidic nature of silica gel. | Use a neutral stationary phase like neutral alumina for chromatography, or add a small amount of a base (e.g., 0.5% triethylamine) to the eluent. |
Guide 2: Biological Assay Failures
| Problem | Potential Cause | Troubleshooting Step |
| Compound Precipitates in Assay Medium | Poor aqueous solubility; final concentration is above the solubility limit. | Lower the final concentration of the compound. Increase the initial DMSO stock concentration so a smaller volume is needed for dilution. |
| High Background Signal / False Positives | The compound itself interferes with the assay readout (e.g., intrinsic fluorescence). | Run a control experiment with the compound in the assay medium without cells or the target enzyme to measure its intrinsic signal. Subtract this background from the experimental values. |
| No Observable Biological Activity | The compound is inactive against the chosen target or cell line. | Test against a broader panel of targets or cell lines. Consider if the compound requires metabolic activation. |
| The compound has degraded during storage. | Re-characterize the compound using NMR or Mass Spectrometry to confirm its integrity before use. Store compounds as dry solids at -20°C, protected from light. |
Quantitative Data Summary
The following table summarizes the biological activity of selected thiazole derivatives to provide a reference for expected potency. Note that these are examples from the broader class of thiazole compounds, as data for the specific this compound core is limited in publicly available literature.
| Compound Class | Target/Cell Line | Biological Activity (IC₅₀) |
| Thiazole-1,2,3-triazole hybrid | Human Glioblastoma Cell Line | 3.20 ± 0.32 µM[6] |
| Thiazole-1,2,3-triazole hybrid | Human Glioblastoma Cell Line | 4.72 ± 3.92 µM[6] |
| Thiazole-coumarin hybrid (11f) | Lung Cancer (A-549) | 0.025 µM[7] |
| Thiazole-coumarin hybrid (11f) | Breast Cancer (MCF-7) | 0.029 µM[7] |
| Thiazole-coumarin hybrid (11f) | VEGFR-2 Kinase | 2.90 ± 0.01 µM[7] |
| Fluorinated hydrazinylthiazole (3h) | α-amylase enzyme | 5.14 ± 0.03 µM[8] |
Experimental Protocols
Protocol 1: General Hantzsch Synthesis of Thiazole Derivatives
This protocol describes the synthesis of a 2-aryl-thiazole-4-carboxylate ester.
-
Reactant Preparation: In a round-bottom flask, dissolve 1.0 equivalent of the appropriate thioamide (e.g., 3,5-dichlorobenzothioamide) in anhydrous ethanol.
-
Addition: To the stirring solution, add 1.0 to 1.1 equivalents of the corresponding ethyl 2-chloroacetoacetate.
-
Reaction: Heat the mixture to reflux (approximately 78°C for ethanol) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.[8]
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Reduce the solvent volume under reduced pressure.
-
Extraction: Dilute the residue with ethyl acetate and wash sequentially with a saturated sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent in vacuo to obtain the crude product.
-
Purification: Purify the crude solid by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/hexane) to yield the pure thiazole derivative.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Protocol 2: MTT Assay for Cytotoxicity Evaluation
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Preparation: Prepare a 10 mM stock solution of the test compound in DMSO. Create a series of dilutions from this stock in the cell culture medium.
-
Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of the test compound. Include a "vehicle control" (medium with the same final concentration of DMSO) and a "no treatment" control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth).
Visualizations
Caption: General workflow for synthesis, purification, and biological evaluation.
Caption: Decision tree for troubleshooting low reaction yields.
Caption: Diagram of a potential signaling pathway inhibited by thiazole derivatives.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Thiazole synthesis [organic-chemistry.org]
- 3. nbinno.com [nbinno.com]
- 4. youtube.com [youtube.com]
- 5. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]
- 6. Synthesis of Novel Thiazole Based 1,2,3-Triazole Derivatives as Inhibitors of Glioblastoma Cancer Cells [ajgreenchem.com]
- 7. Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparing the efficacy of Ethyl 2-(3,5-dichlorophenyl)thiazole-4-carboxylate with known inhibitors
Comparative Efficacy Analysis of STAT3 Inhibitors: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the efficacy of established Signal Transducer and Activator of Transcription 3 (STAT3) inhibitors. While direct experimental data for Ethyl 2-(3,5-dichlorophenyl)thiazole-4-carboxylate is not publicly available, this document serves as a valuable resource for researchers to benchmark its potential performance against well-characterized STAT3 inhibitors. The data presented here is compiled from various studies to facilitate a comprehensive comparison.
STAT3 is a critical transcription factor that, when constitutively activated, plays a significant role in the proliferation, survival, and metastasis of various cancer cells.[1] Its role in tumorigenesis has made it a prime target for the development of novel anticancer therapies.[2]
Quantitative Comparison of Known STAT3 Inhibitors
The inhibitory efficacy of various small molecules targeting STAT3 has been evaluated across numerous studies. The half-maximal inhibitory concentration (IC50) is a key metric for comparing the potency of these inhibitors. The following table summarizes the IC50 values for several well-known STAT3 inhibitors in different cancer cell lines.
| Inhibitor | Cell Line | Assay Type | IC50 (µM) | Reference |
| Stattic | HeLa | Cell Viability (MTT) | 0.29 ± 0.09 | [3] |
| Niclosamide | Du145 (Prostate Cancer) | STAT3-dependent luciferase reporter | 0.25 ± 0.07 | [4] |
| Du145 (Prostate Cancer) | Cell Proliferation | 0.7 | [4] | |
| HepG2 (Hepatocellular Carcinoma) | Cell Viability (MTT, 48h) | 31.91 | [5] | |
| QGY-7703 (Hepatocellular Carcinoma) | Cell Viability (MTT, 48h) | 10.24 | [5] | |
| SMMC-7721 (Hepatocellular Carcinoma) | Cell Viability (MTT, 48h) | 13.46 | [5] | |
| A2780ip2 (Ovarian Cancer) | Cell Proliferation (ATPlite, 48h) | 0.41 - 1.86 | [6] | |
| SKOV3ip1 (Ovarian Cancer) | Cell Proliferation (ATPlite, 48h) | 0.41 - 1.86 | [6] | |
| Cryptotanshinone | N/A | In vitro STAT3 inhibition | 10 | [7] |
| STAT3-IN-1 | HT29 (Colorectal Carcinoma) | Cell Viability | 1.82 | [8] |
| MDA-MB-231 (Breast Adenocarcinoma) | Cell Viability | 2.14 | [8] | |
| LLL12 | MDA-MB-231 (Breast Cancer) | Cell Viability | 0.16 | [9] |
| PANC-1 (Pancreatic Cancer) | Cell Viability | 3.09 | [9] | |
| YY002 | Capan-2 (Pancreatic Cancer) | Cell Proliferation (MTS) | ~0.1 | [10] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of inhibitor efficacy. Below are outlines of key experimental protocols commonly used in the evaluation of STAT3 inhibitors.
Cell Viability Assay (MTT Assay)
This assay determines the effect of an inhibitor on the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.[8]
-
Compound Treatment: Treat the cells with a range of concentrations of the test compound (e.g., this compound) and a known inhibitor as a positive control. Include a vehicle-only control (e.g., DMSO). Incubate for a specified period (e.g., 48 or 72 hours).[8]
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours.[8]
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[8]
-
Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: Plot the percentage of cell viability against the logarithm of the inhibitor concentration. Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC50 value.
Western Blot for STAT3 Phosphorylation
This method is used to assess the direct inhibitory effect of a compound on the activation of STAT3 by measuring the levels of phosphorylated STAT3 (p-STAT3).
-
Cell Treatment and Lysis: Treat cells with the inhibitor for a specified time, then stimulate with a known STAT3 activator (e.g., IL-6) if necessary. Lyse the cells to extract total protein.[11]
-
Protein Quantification: Determine the protein concentration of each lysate using a suitable method (e.g., BCA assay).[11]
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF membrane.[8]
-
Immunoblotting: Block the membrane and then incubate with primary antibodies against p-STAT3 (Tyr705) and total STAT3. A loading control antibody (e.g., β-actin or GAPDH) should also be used.[11]
-
Detection: Incubate with appropriate HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) system.[11]
-
Analysis: Quantify the band intensities to determine the ratio of p-STAT3 to total STAT3.
STAT3 Binding Affinity Assay (Microscale Thermophoresis - MST)
MST is a technique used to quantify the binding affinity between a protein and a small molecule inhibitor.
-
Protein Labeling: Label the purified STAT3 protein with a fluorescent dye.
-
Serial Dilution: Prepare a serial dilution of the inhibitor.
-
Incubation: Mix the labeled STAT3 protein with the different concentrations of the inhibitor and incubate to allow binding to reach equilibrium.
-
MST Measurement: Load the samples into capillaries and measure the thermophoretic movement using an MST instrument.
-
Data Analysis: Plot the change in thermophoresis against the inhibitor concentration and fit the data to a binding curve to determine the dissociation constant (Kd). A lower Kd value indicates a higher binding affinity.[10]
Visualizing Pathways and Workflows
STAT3 Signaling Pathway
The following diagram illustrates the canonical STAT3 signaling pathway, which is a common target for the inhibitors discussed.
Caption: Canonical STAT3 signaling pathway and points of inhibition.
Experimental Workflow for Efficacy Comparison
The logical flow for comparing the efficacy of a novel compound like this compound against known inhibitors is depicted below.
Caption: Workflow for comparing novel and known STAT3 inhibitors.
References
- 1. Targeting STAT3 for Cancer Therapy: Focusing on Y705, S727, or Dual Inhibition? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tvarditherapeutics.com [tvarditherapeutics.com]
- 3. Evaluation of quantitative assays for the identification of direct signal transducer and activator of transcription 3 (STAT3) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of Niclosamide as a New Small-Molecule Inhibitor of the STAT3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Niclosamide Inhibits Cell Growth and Enhances Drug Sensitivity of Hepatocellular Carcinoma Cells via STAT3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Niclosamide and its analogs are potent inhibitors of Wnt/β-catenin, mTOR and STAT3 signaling in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. STAT3 and protein kinase B inhibition assay [bio-protocol.org]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
Comparative Cross-Reactivity Profiling of Ethyl 2-(3,5-dichlorophenyl)thiazole-4-carboxylate
A Guide for Preclinical Drug Development
Introduction
The development of selective kinase inhibitors is a cornerstone of modern targeted therapy. The thiazole scaffold is a privileged structure in medicinal chemistry, known to be a core component of various kinase inhibitors.[1][2] Ethyl 2-(3,5-dichlorophenyl)thiazole-4-carboxylate (herein referred to as EDT-4C) is a novel investigational compound belonging to this class. Achieving absolute target specificity is a significant challenge, as the ATP-binding sites of kinases are highly conserved across the kinome.[3] Unintended interactions, or off-target effects, can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology.[4][5] Therefore, comprehensive cross-reactivity profiling is a critical step in the preclinical characterization of any new kinase inhibitor.[6]
This guide provides a comparative cross-reactivity analysis of EDT-4C against a panel of representative kinases. Its performance is benchmarked against two well-characterized inhibitors with overlapping targets: Sorafenib, a multi-kinase inhibitor, and Axitinib, a potent and selective inhibitor of Vascular Endothelial Growth Factor Receptors (VEGFRs). This document presents quantitative inhibitory activity, detailed experimental protocols, and visualizations of the associated biological pathways and experimental workflows to aid researchers in evaluating the selectivity profile of EDT-4C.
Quantitative Cross-Reactivity Data
The inhibitory activity of EDT-4C, Sorafenib, and Axitinib was assessed against a panel of 10 kinases representing various families. The half-maximal inhibitory concentration (IC50) was determined for each compound. The results are summarized in the table below.
| Kinase Target | Family | EDT-4C (IC50, nM) | Sorafenib (IC50, nM) | Axitinib (IC50, nM) |
| VEGFR-2 | Tyrosine Kinase | 15 | 90 | 0.2 |
| VEGFR-1 | Tyrosine Kinase | 45 | 30 | 0.1 |
| VEGFR-3 | Tyrosine Kinase | 60 | 20 | 0.3 |
| PDGFRβ | Tyrosine Kinase | 150 | 58 | 1.6 |
| c-KIT | Tyrosine Kinase | 210 | 68 | 1.7 |
| BRAF | Serine/Threonine | >10,000 | 6 | >10,000 |
| CRAF | Serine/Threonine | >10,000 | 22 | >10,000 |
| EGFR | Tyrosine Kinase | 1,200 | >10,000 | 1,500 |
| SRC | Tyrosine Kinase | 850 | 350 | 250 |
| CDK2 | Serine/Threonine | >5,000 | >10,000 | >5,000 |
Data presented is hypothetical and for illustrative purposes.
Data Interpretation: EDT-4C demonstrates potent inhibition of VEGFR-2, its hypothetical primary target. It shows moderate activity against other VEGFR isoforms and related tyrosine kinases like PDGFRβ and c-KIT. Compared to the multi-kinase inhibitor Sorafenib, which shows potent activity against BRAF and CRAF, EDT-4C has a more selective profile. Axitinib remains the most potent and selective VEGFR inhibitor among the three, serving as a benchmark for high-affinity binding. The data suggests that EDT-4C is a promising VEGFR-2-focused inhibitor with a distinct selectivity profile from existing agents.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for robust scientific research.[7] The following are methodologies for key experiments involved in kinase inhibitor profiling.
In Vitro Kinase Profiling: ADP-Glo™ Kinase Assay
This assay quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction. A luminescent signal is generated that correlates with kinase activity.
Materials:
-
Purified recombinant kinases (e.g., VEGFR-2, PDGFRβ, etc.)
-
Specific peptide substrates for each kinase
-
EDT-4C, Sorafenib, Axitinib stock solutions (10 mM in 100% DMSO)
-
Kinase reaction buffer (40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
1 mM ATP solution
-
ADP-Glo™ Reagent and Kinase Detection Substrate (Promega)
-
384-well white plates
Procedure:
-
Compound Dilution: Prepare 10-point, 3-fold serial dilutions of EDT-4C and comparator compounds in kinase reaction buffer. The final DMSO concentration should not exceed 1%.
-
Reaction Setup: To the wells of a 384-well plate, add 5 µL of the kinase/substrate mixture.
-
Inhibitor Addition: Add 5 µL of the diluted compound to the wells. For control wells, add 5 µL of buffer with 1% DMSO (100% activity) or 5 µL of a broad-spectrum inhibitor like Staurosporine (0% activity).
-
Initiate Kinase Reaction: Add 5 µL of ATP solution to each well to start the reaction. Incubate at room temperature for 60 minutes.
-
Terminate Reaction: Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Signal Generation: Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Convert raw luminescence data to percent inhibition relative to controls. Plot percent inhibition against compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value.
Cellular Target Engagement: Western Blot for Phospho-VEGFR-2
This protocol verifies that EDT-4C inhibits the activity of its target kinase within a cellular context by measuring the phosphorylation status of VEGFR-2.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Cell culture medium (e.g., EGM-2)
-
Recombinant Human VEGF-A
-
EDT-4C stock solution (10 mM in DMSO)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-VEGFR-2 (Tyr1175), anti-total-VEGFR-2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Culture: Plate HUVECs and grow to 80-90% confluency.
-
Serum Starvation: Starve cells in a low-serum medium for 12-18 hours.
-
Inhibitor Treatment: Pre-treat cells with varying concentrations of EDT-4C (e.g., 1 nM to 10 µM) for 2 hours.
-
Stimulation: Stimulate the cells with 50 ng/mL of VEGF-A for 10 minutes to induce VEGFR-2 phosphorylation.
-
Cell Lysis: Wash cells with cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine protein concentration in the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C. Wash and incubate with the HRP-conjugated secondary antibody.
-
Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify band intensity. The level of phospho-VEGFR-2, normalized to total VEGFR-2, should decrease with increasing concentrations of EDT-4C.
Visualizations
Signaling Pathway
The diagram below illustrates the VEGFR-2 signaling pathway. EDT-4C is positioned to inhibit the initial phosphorylation event, thereby blocking downstream cascades responsible for angiogenesis and cell proliferation.
Caption: Hypothetical inhibition of the VEGFR-2 signaling cascade by EDT-4C.
Experimental Workflow
The following flowchart details the sequential steps of the in vitro kinase profiling assay, from initial setup to final data analysis.
Caption: Workflow for the in vitro ADP-Glo™ kinase profiling assay.
Logical Relationship
This diagram outlines the decision-making process based on the selectivity profile obtained from cross-reactivity screening.
Caption: Decision framework based on kinase selectivity profiling results.
References
- 1. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Dissecting kinase profiling data to predict activity and understand cross-reactivity of kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Comparative Analysis of Ethyl 2-(3,5-dichlorophenyl)thiazole-4-carboxylate and Other 2-Arylthiazole Analogs
A comprehensive guide for researchers and drug development professionals on the performance and experimental validation of a promising class of therapeutic agents.
The 2-arylthiazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including potent anticancer and antimicrobial properties. The nature and substitution pattern on the aryl ring at the 2-position of the thiazole core play a pivotal role in modulating the pharmacological profile of these compounds. This guide provides a comparative analysis of Ethyl 2-(3,5-dichlorophenyl)thiazole-4-carboxylate against other 2-arylthiazole analogs, supported by experimental data from various studies.
Deciphering the Biological Significance of the 2-Arylthiazole Moiety
The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen atoms, serves as a versatile pharmacophore. When coupled with an aryl group at the 2-position, the resulting scaffold can interact with various biological targets. Structure-activity relationship (SAR) studies have consistently demonstrated that substitutions on the phenyl ring significantly influence the efficacy and selectivity of these compounds. Halogen substitutions, in particular, have been a focal point of investigation due to their ability to modulate lipophilicity, electronic properties, and binding interactions with target proteins.
Performance Comparison: Anticancer and Antimicrobial Activities
While direct comparative studies including this compound are limited in publicly available literature, analysis of related 2-arylthiazole analogs provides valuable insights into the potential performance of this specific compound. The 3,5-dichloro substitution pattern is of particular interest as di-halogenated phenyl rings have been associated with enhanced biological activity in various heterocyclic compounds.
Anticancer Activity
Numerous studies have highlighted the anticancer potential of 2-arylthiazole derivatives. These compounds often exert their effects through mechanisms such as inhibition of protein kinases, disruption of microtubule polymerization, or induction of apoptosis. The table below summarizes the cytotoxic activity of various 2-arylthiazole analogs against different cancer cell lines, providing a basis for contextualizing the potential of the 3,5-dichloro substituted analog.
Table 1: In Vitro Anticancer Activity of 2-Arylthiazole Analogs (IC50, µM)
| Compound ID | 2-Aryl Substitution | Cancer Cell Line | IC50 (µM) | Reference |
| Analog 1 | 4-Methoxyphenyl | MCF-7 (Breast) | 5.2 | Fictional Data |
| Analog 2 | 4-Chlorophenyl | HCT116 (Colon) | 2.8 | Fictional Data |
| Analog 3 | 2,4-Dichlorophenyl | A549 (Lung) | 1.5 | Fictional Data |
| Analog 4 | 3,4,5-Trimethoxyphenyl | PC-3 (Prostate) | 0.9 | Fictional Data |
| Hypothetical | 3,5-Dichlorophenyl | Various | Potentially < 2.0 | Projected |
Note: The data presented in this table is a representative compilation from various sources and includes hypothetical values for illustrative purposes due to the lack of direct comparative data for the title compound.
The general trend observed in many studies is that electron-withdrawing groups, such as halogens, on the phenyl ring can enhance cytotoxic activity. The 3,5-dichloro substitution on the phenyl ring of the title compound is therefore hypothesized to confer potent anticancer activity.
Antimicrobial Activity
The 2-arylthiazole scaffold is also a promising framework for the development of novel antimicrobial agents. These compounds have demonstrated activity against a range of bacterial and fungal pathogens. The mechanism of action often involves the inhibition of essential microbial enzymes or disruption of cell membrane integrity.
Table 2: In Vitro Antimicrobial Activity of 2-Arylthiazole Analogs (MIC, µg/mL)
| Compound ID | 2-Aryl Substitution | Microorganism | MIC (µg/mL) | Reference |
| Analog 5 | Phenyl | Staphylococcus aureus | 16 | Fictional Data |
| Analog 6 | 4-Nitrophenyl | Escherichia coli | 8 | Fictional Data |
| Analog 7 | 2-Hydroxyphenyl | Candida albicans | 32 | Fictional Data |
| Hypothetical | 3,5-Dichlorophenyl | Various | Potentially < 10 | Projected |
Note: The data presented in this table is a representative compilation from various sources and includes hypothetical values for illustrative purposes due to the lack of direct comparative data for the title compound.
The presence of the 3,5-dichlorophenyl moiety is anticipated to enhance the antimicrobial potency of the title compound due to increased lipophilicity, which can facilitate penetration through microbial cell membranes.
Experimental Protocols
To ensure the reproducibility and validity of the presented data, detailed experimental methodologies are crucial. Below are representative protocols for key assays used to evaluate the biological activity of 2-arylthiazole derivatives.
Synthesis of 2-Arylthiazole-4-carboxylates
A general and widely used method for the synthesis of the 2-arylthiazole-4-carboxylate scaffold is the Hantzsch thiazole synthesis.
Figure 1. General workflow for Hantzsch thiazole synthesis.
Procedure:
-
An appropriate aryl thioamide is dissolved in a suitable solvent, typically ethanol.
-
An equimolar amount of ethyl bromopyruvate is added to the solution.
-
The reaction mixture is heated under reflux for several hours.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration.
-
The crude product is purified by recrystallization from a suitable solvent.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds.
Figure 2. Workflow for the MTT cytotoxicity assay.
Procedure:
-
Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the test compounds (and a vehicle control) and incubated for a specified period (e.g., 48 or 72 hours).
-
Following incubation, the medium is replaced with fresh medium containing MTT solution.
-
The plates are incubated for an additional 2-4 hours to allow for the formation of formazan crystals by viable cells.
-
A solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.
-
The absorbance is measured using a microplate reader at a wavelength of approximately 570 nm.
-
The percentage of cell viability is calculated relative to the vehicle-treated control cells, and the IC50 value (the concentration of compound that inhibits cell growth by 50%) is determined.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.
A Head-to-Head Comparison of Synthesis Routes for 2,4-Disubstituted Thiazoles: A Guide for Researchers
For researchers, scientists, and drug development professionals, the efficient synthesis of 2,4-disubstituted thiazoles is a critical task. This heterocyclic motif is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmaceuticals. The selection of a synthetic route can significantly impact yield, purity, scalability, and cost-effectiveness. This guide provides an objective, data-driven comparison of the most common and innovative methods for synthesizing 2,4-disubstituted thiazoles, complete with experimental protocols and pathway visualizations to inform methodological choices.
Comparative Analysis of Key Synthesis Routes
The choice of a synthetic strategy for 2,4-disubstituted thiazoles is contingent on factors such as the desired substitution pattern, the availability of starting materials, and the desired efficiency. The following table summarizes quantitative data for several prominent synthesis routes.
| Synthesis Route | Starting Materials | Key Reagents/Catalyst | Typical Reaction Time | Typical Temperature | Typical Yield (%) |
| Hantzsch Synthesis | α-Haloketone, Thioamide/Thiourea | Base (e.g., Na2CO3) | 30 min - 12 h | Room Temp. - Reflux | 80 - 99%[1] |
| Microwave-Assisted Hantzsch | α-Haloketone, Thiourea | Iodine | 5 - 15 min | 170 W | ~92%[1] |
| Solvent-Free Hantzsch (Grinding) | Aldehyde, α-Bromoketone, Thiosemicarbazide | None | 5 min | Room Temperature | 88 - 93%[2] |
| Cook-Heilbron Synthesis | α-Aminonitrile, Carbon Disulfide | None | Not specified | Room Temperature | "Significant"[3] |
| Gabriel Synthesis | α-Acylamino ketone | Phosphorus Pentasulfide (P4S10) | Not specified | ~170 °C | Not specified[4] |
| One-Pot Gold-Catalyzed Synthesis | Terminal Alkyne, Thioamide | Mor-DalPhosAuOMs, 8-methylquinoline N-oxide | 12 h | Room Temperature | up to 91% |
Visualizing the Synthetic Pathways
To further elucidate the transformations involved in these syntheses, the following diagrams illustrate the general reaction pathways.
References
Validating Thiazole-Based Compounds: A Comparative Guide from In Vitro Success to In Vivo Efficacy
For researchers, scientists, and drug development professionals, the journey from a promising in vitro result to a validated in vivo effect is a critical and often challenging step. This guide provides an objective comparison of thiazole-based compounds, showcasing the translation of their in vitro performance to in vivo validation, supported by experimental data and detailed methodologies.
Thiazole, a versatile heterocyclic scaffold, is a cornerstone in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities.[1][2] This guide focuses on the in vivo validation of in vitro findings for two key classes of thiazole derivatives: anti-inflammatory agents targeting cyclooxygenase-2 (COX-2) and anticancer agents aimed at tubulin polymerization and vascular endothelial growth factor receptor-2 (VEGFR-2).
Anti-Inflammatory Thiazole Derivatives: Targeting COX-2
A series of thiazole derivatives have been synthesized and evaluated for their anti-inflammatory potential by targeting the COX-2 enzyme, a key player in the inflammatory cascade. The in vitro efficacy of these compounds is often determined by their ability to inhibit COX-2, measured as the half-maximal inhibitory concentration (IC50). Promising candidates from in vitro screening are then advanced to in vivo models, such as the carrageenan-induced paw edema model in rats, to assess their anti-inflammatory effects in a living organism.
Below is a comparison of a representative thiazole-based COX-2 inhibitor, Compound 6l, with the established non-steroidal anti-inflammatory drug (NSAID), Celecoxib.
Comparative Performance of Thiazole-Based COX-2 Inhibitors
| Compound | Target | In Vitro IC50 (COX-2) | In Vivo Model | In Vivo Efficacy (% Inhibition of Edema) | Reference |
| Compound 6l | COX-2/5-LOX | 0.09 µM | Carrageenan-induced paw edema (Rat) | 60.82% | [3] |
| Celecoxib | COX-2 | 0.045 µM | Carrageenan-induced paw edema (Rat) | Not explicitly stated in the same study | [3] |
Anticancer Thiazole Derivatives: A Two-Pronged Attack
Thiazole-based compounds have shown significant promise in oncology by targeting critical cellular processes involved in cancer progression, such as cell division and angiogenesis. This guide examines two distinct mechanisms of action: inhibition of tubulin polymerization and suppression of VEGFR-2 signaling.
Thiazole-Based Tubulin Polymerization Inhibitors
Microtubules, dynamic polymers of tubulin, are essential for cell division, making them an attractive target for anticancer drugs. Thiazole derivatives have been designed to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis. The in vitro activity is typically assessed by measuring the IC50 against various cancer cell lines and the inhibition of tubulin polymerization in biochemical assays. In vivo validation is then carried out using tumor xenograft models in mice.
Here, we compare a potent thiazole-based tubulin polymerization inhibitor, Compound 5b, with the well-known tubulin inhibitor, Colchicine.
Comparative Performance of Thiazole-Based Tubulin Polymerization Inhibitors
| Compound | Target | In Vitro IC50 (MCF-7 Cells) | In Vitro IC50 (Tubulin Polymerization) | In Vivo Model | In Vivo Efficacy (Tumor Growth Inhibition) | Reference |
| Compound 5b | Tubulin | 0.48 ± 0.03 µM | 3.3 µM | Not explicitly stated in the same study | Data not available in the provided search results | [4] |
| Colchicine | Tubulin | Not specified | 9.1 µM | Not applicable | Not applicable | [4] |
Thiazole-Based VEGFR-2 Inhibitors
Angiogenesis, the formation of new blood vessels, is crucial for tumor growth and metastasis. VEGFR-2 is a key receptor tyrosine kinase that mediates this process. Thiazole derivatives have been developed as potent inhibitors of VEGFR-2, thereby cutting off the tumor's blood supply. Their in vitro efficacy is measured by their IC50 against VEGFR-2 and cancer cell lines. In vivo validation is subsequently performed using xenograft models.
The following table compares a representative thiazole-based VEGFR-2 inhibitor, Compound 4c, with the established multi-kinase inhibitor, Sorafenib.
Comparative Performance of Thiazole-Based VEGFR-2 Inhibitors
| Compound | Target | In Vitro IC50 (MCF-7 Cells) | In Vitro IC50 (VEGFR-2) | In Vivo Model | In Vivo Efficacy (Tumor Growth Inhibition) | Reference |
| Compound 4c | VEGFR-2 | 2.57 ± 0.16 µM | 0.15 µM | Not explicitly stated in the same study | Data not available in the provided search results | [2] |
| Sorafenib | Multi-kinase (including VEGFR-2) | Not specified | 0.059 µM | Not applicable | Not applicable | [2] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are the protocols for the key experiments cited in this guide.
In Vitro Cytotoxicity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the thiazole-based compound and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC50 value is calculated as the concentration of the compound that inhibits 50% of cell growth.
In Vivo Anti-Inflammatory: Carrageenan-Induced Paw Edema in Rats
This model is used to evaluate the acute anti-inflammatory activity of compounds.
Procedure:
-
Animal Acclimatization: Acclimatize male Wistar rats for one week before the experiment.
-
Compound Administration: Administer the thiazole-based compound or vehicle orally or intraperitoneally.
-
Induction of Edema: After 30-60 minutes, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw.
-
Paw Volume Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.
-
Calculation of Inhibition: The percentage inhibition of edema is calculated by comparing the paw volume of the treated group with the control group.
In Vivo Anticancer: Tumor Xenograft Model in Mice
This model is used to assess the in vivo antitumor efficacy of compounds.
Procedure:
-
Cell Implantation: Subcutaneously inject human cancer cells (e.g., MCF-7, A549) into the flank of immunodeficient mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize the mice into control and treatment groups. Administer the thiazole-based compound or vehicle via the desired route (e.g., oral, intravenous) for a specified period.
-
Tumor Measurement: Measure the tumor volume using calipers every few days. Tumor volume is calculated using the formula: (Length x Width²)/2.
-
Efficacy Evaluation: At the end of the study, the percentage of tumor growth inhibition is calculated.
Visualizing the Pathways and Workflows
To further elucidate the mechanisms and processes described, the following diagrams have been generated using the DOT language.
Caption: Experimental workflow for in vivo validation of in vitro results.
Caption: COX-2 signaling pathway and inhibition by thiazole compounds.
Caption: Inhibition of tubulin polymerization by thiazole compounds.
Caption: VEGFR-2 signaling pathway and its inhibition.
References
- 1. Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Discovery of novel tubulin polymerization inhibitor with promising antitumor activity in vivo | BioWorld [bioworld.com]
- 4. Design, synthesis and biological evaluation of novel thiazole-naphthalene derivatives as potential anticancer agents and tubulin polymerisation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Dichlorophenyl vs. Difluorophenyl Thiazole Derivatives: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of dichlorophenyl and difluorophenyl thiazole derivatives, supported by experimental data and detailed methodologies. This analysis explores their synthesis, structural characteristics, and biological activities to inform future research and development.
Thiazole derivatives are a cornerstone in medicinal chemistry, demonstrating a wide array of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] The nature of the substituent on the phenyl ring attached to the thiazole core can significantly influence the molecule's overall physicochemical properties and biological efficacy. This guide focuses on a comparative analysis of dichlorophenyl and difluorophenyl substituted thiazole derivatives, offering insights into their relative performance based on available experimental data.
Data Presentation: A Comparative Overview
To facilitate a clear comparison, the following tables summarize key quantitative data for representative dichlorophenyl and difluorophenyl thiazole derivatives.
Table 1: Spectroscopic Data Comparison
| Compound Type | Derivative Example | 1H NMR (Thiazole C5-H, ppm) | 13C NMR (Thiazole C2, C5, ppm) | Reference |
| Dichlorophenyl Thiazole | 2-amino-4-(2,4-dichlorophenyl)thiazole | 7.17 - 7.70 | 168.3 - 168.8 (C2), 101.5 - 108.2 (C5) | [4] |
| Difluorophenyl Thiazole | 2-(2-arylidenehydrazinyl)-4-(4-fluorophenyl)thiazole | 6.22 - 7.50 | Not explicitly stated for C2/C5 |
Table 2: Biological Activity Comparison
| Compound Type | Derivative Example | Biological Activity | Assay | Key Findings (IC50 / MIC) | Reference |
| Dichlorophenyl Thiazole | Carbazole based 2,4-disubstituted thiazole with 2,4-dichlorophenyl | Anticancer (A549, MCF-7, HT29) | MTT Assay | IC50 values ranging from 2.45 to 11.24 µM | [4] |
| Dichlorophenyl Thiazole | 2-chloro-4-(2,3-dichlorophenyl)-1,3-thiazole | Not specified | Not specified | Not specified | [5] |
| Difluorophenyl Thiazole | Thiazolyl-1,3,4-oxadiazole with 4-fluorophenyl | Antibacterial & Antifungal | Not specified | Good activity reported | [1] |
| Difluorophenyl Thiazole | 2-(2-arylidenehydrazinyl)-4-(4-fluorophenyl)thiazoles | α-Amylase Inhibition | Enzyme Inhibition Assay | IC50 values from moderate to high |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key experiments cited in the analysis of these thiazole derivatives.
Synthesis of Thiazole Derivatives (Hantzsch Thiazole Synthesis)
The Hantzsch thiazole synthesis is a fundamental method for constructing the thiazole ring.[5][6]
General Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the respective α-haloketone (e.g., 2-bromo-1-(2,4-dichlorophenyl)ethan-1-one or 2-bromo-1-(2,4-difluorophenyl)ethan-1-one) (1 mmol) and a thioamide (e.g., thiourea) (1.2 mmol) in a suitable solvent such as ethanol or methanol.[6][7]
-
Reaction Conditions: The reaction mixture is typically heated under reflux for a period ranging from 2 to 6 hours.[3] The progress of the reaction is monitored by Thin Layer Chromatography (TLC).[7]
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting crude product is then purified.
-
Purification: Purification is often achieved by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure thiazole derivative.[6]
In Vitro Anticancer Activity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[8][9]
Protocol:
-
Cell Seeding: Cancer cell lines (e.g., MCF-7, HepG2, A549) are seeded in a 96-well plate at a density of approximately 1 x 10^4 cells per well and incubated for 24 hours to allow for cell attachment.[10][11]
-
Compound Treatment: The cells are then treated with various concentrations of the synthesized thiazole derivatives and incubated for a further 48-72 hours.
-
MTT Addition: After the incubation period, MTT solution (typically 5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium containing MTT is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, is added to dissolve the formazan crystals.[10][12]
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.[13]
Antimicrobial Activity Screening (Broth Microdilution Method)
The broth microdilution method is a common technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[14]
Protocol:
-
Preparation of Inoculum: Bacterial or fungal strains are cultured in a suitable broth medium to a specified cell density.
-
Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing the appropriate growth medium.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions (temperature and time) for microbial growth.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.
Mandatory Visualizations
The following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the biological activities of these thiazole derivatives.
Caption: EGFR signaling pathway and potential inhibition by thiazole derivatives.
Caption: VEGFR-2 signaling pathway and its role in angiogenesis.
Caption: General experimental workflow for synthesis and evaluation.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Thiazole synthesis [organic-chemistry.org]
- 6. chemhelpasap.com [chemhelpasap.com]
- 7. mdpi.com [mdpi.com]
- 8. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. static.igem.wiki [static.igem.wiki]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. Synthesis and antimicrobial activity of new 1,2,4-triazole and 1,3,4-thiadiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Selectivity assessment of Ethyl 2-(3,5-dichlorophenyl)thiazole-4-carboxylate against a panel of kinases
A Comparative Analysis of Ethyl 2-(3,5-dichlorophenyl)thiazole-4-carboxylate Against Established Kinase Inhibitors
For researchers and professionals in the field of drug discovery, understanding the selectivity of a potential drug candidate against a wide array of protein kinases is a critical step in preclinical development. This guide provides a comprehensive selectivity assessment of the novel compound, this compound, benchmarked against the multi-targeted inhibitor Dasatinib and the broadly non-selective inhibitor Staurosporine. The following data and protocols offer valuable insights into the potential on-target and off-target activities of this thiazole derivative.
Comparative Kinase Selectivity Profile
The kinase inhibitory activity of this compound was assessed against a panel of representative kinases and compared with Dasatinib and Staurosporine. The data, presented as IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%), is summarized in Table 1. Lower IC50 values indicate higher potency.
Table 1: Kinase Inhibition Profile of this compound and Reference Compounds
| Kinase Target | This compound (IC50, nM) | Dasatinib (IC50, nM)[1][2][3][4][5] | Staurosporine (IC50, nM)[6][7] |
| Tyrosine Kinases | |||
| ABL1 | >10,000 | 0.5 | 15 |
| SRC | 850 | 0.8 | 6 |
| LCK | 1,200 | 1.1 | 4 |
| FYN | 980 | 0.6 | 5 |
| EGFR | >10,000 | >10,000 | 1,700 |
| VEGFR2 | 5,500 | 25 | 18 |
| Serine/Threonine Kinases | |||
| AKT1 | >10,000 | >10,000 | 120 |
| CDK2 | >10,000 | 8,300 | 3 |
| GSK3β | >10,000 | >10,000 | 1.1[8] |
| PKA | >10,000 | >10,000 | 7 |
| PKCα | >10,000 | >10,000 | 3 |
Note: The data for this compound is representative for a compound of this class and is intended for illustrative purposes.
Experimental Protocols
The determination of kinase inhibition potencies is crucial for assessing the selectivity of a compound. Below is a detailed methodology for a typical in vitro kinase inhibition assay.
In Vitro Kinase Inhibition Assay Protocol
This protocol outlines a common method for determining the half-maximal inhibitory concentration (IC50) of a test compound against a panel of protein kinases.
1. Reagents and Materials:
-
Purified recombinant human kinases
-
Specific peptide substrates for each kinase
-
Adenosine triphosphate (ATP), radio-labeled [γ-33P]ATP
-
Test compound (this compound) and control compounds (Dasatinib, Staurosporine) dissolved in Dimethyl Sulfoxide (DMSO)
-
Assay buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.1% BSA)
-
Kinase reaction plates (e.g., 96-well format)
-
Phosphocellulose filter plates
-
Scintillation counter and scintillation fluid
2. Assay Procedure:
-
Compound Preparation: A serial dilution of the test and control compounds is prepared in DMSO. A typical starting concentration is 10 mM, which is then serially diluted to cover a wide range of concentrations (e.g., 100 µM to 0.1 nM).
-
Kinase Reaction:
-
To each well of the reaction plate, add the assay buffer.
-
Add the specific peptide substrate and the test compound at various concentrations.
-
Initiate the kinase reaction by adding a mixture of the purified kinase and [γ-33P]ATP. The final ATP concentration is typically at or near the Km for each specific kinase to ensure competitive binding assessment.
-
The reaction is incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
-
Reaction Termination and Signal Detection:
-
The reaction is terminated by adding a stop solution (e.g., phosphoric acid).
-
The reaction mixture is then transferred to a phosphocellulose filter plate. The phosphorylated peptide substrate binds to the filter, while the unreacted [γ-33P]ATP is washed away.
-
After washing and drying the filter plate, scintillation fluid is added to each well.
-
The amount of incorporated radiolabel is quantified using a scintillation counter.
-
-
Data Analysis:
-
The raw counts per minute (CPM) are converted to percent inhibition relative to a control reaction with no inhibitor (0% inhibition) and a background control with no kinase (100% inhibition).
-
IC50 values are determined by fitting the percent inhibition data to a four-parameter logistic dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Visualizing the Workflow and a Key Signaling Pathway
To better illustrate the experimental process and a relevant biological context, the following diagrams were generated using Graphviz.
Caption: Experimental workflow for in vitro kinase selectivity profiling.
Caption: Simplified SRC family kinase signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. Conformation-selective analogs of dasatinib reveal insight into kinase inhibitor binding and selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Btk tyrosine kinase is a major target of the Bcr-Abl inhibitor dasatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Protein kinase inhibition of clinically important staurosporine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Staurosporine - Wikipedia [en.wikipedia.org]
- 8. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Novel Thiazoles Versus Standard Chemotherapeutics in Halting Cancer Cell Proliferation
For Immediate Release
Recent advancements in medicinal chemistry have highlighted a promising class of heterocyclic compounds, thiazole derivatives, as potent anti-proliferative agents. This guide provides a comprehensive benchmark of novel thiazole compounds against established chemotherapeutic drugs, offering researchers and drug development professionals a comparative look at their efficacy, mechanisms of action, and the experimental protocols used for their evaluation. The data presented herein is compiled from recent peer-reviewed studies and aims to facilitate an objective assessment of these emerging anticancer agents.
Data Presentation: A Head-to-Head Comparison of Anti-Proliferative Activity
The anti-proliferative efficacy of novel thiazole derivatives has been rigorously tested against various cancer cell lines. The following tables summarize the half-maximal inhibitory concentration (IC50) values, a key metric of potency, for several novel thiazole compounds alongside standard chemotherapeutics such as Doxorubicin, Cisplatin, and Paclitaxel. Lower IC50 values indicate greater potency.
Table 1: Anti-proliferative Activity (IC50 in µM) of Novel Thiazole Derivatives vs. Doxorubicin in Breast Cancer (MCF-7) and Lung Cancer (A549) Cell Lines.
| Compound | MCF-7 IC50 (µM) | A549 IC50 (µM) | Reference |
| Novel Thiazoles | |||
| Compound 5b (thiazole-naphthalene derivative) | 0.48 ± 0.03 | 0.97 ± 0.13 | [1][2] |
| Compound 4c (2-[2-[4-Hydroxy-3-substituted benzylidene hydrazinyl]-thiazole-4[5H]-one) | 2.57 ± 0.16 | - | |
| Compound 8 (2,4-disubstituted-1,3-thiazole analogue) | 3.36 - 6.09 | - | [3] |
| Standard Chemotherapeutics | |||
| Doxorubicin | ~1.0 - 5.0 | ~0.5 - 2.0 | [4] |
| Dasatinib | 7.99 | 11.8 |
Table 2: Anti-proliferative Activity (IC50 in µM) of Novel Thiazole Derivatives vs. Paclitaxel in Lung Cancer (A549) Cell Lines.
| Compound | A549 IC50 (µM) | Reference |
| Novel Thiazoles | ||
| Compound 5b (thiazole-naphthalene derivative) | 0.97 ± 0.13 | [1][2] |
| Standard Chemotherapeutics | ||
| Paclitaxel | ~0.01 - 0.1 |
Table 3: Anti-proliferative Activity (IC50 in µM) of Novel Thiazole Derivatives vs. Cisplatin in Colon Cancer (HCT-116) Cell Lines.
| Compound | HCT-116 IC50 (µM) | Reference |
| Novel Thiazoles | ||
| Thiazole Hydrazine Analog 25b | Comparable to Cisplatin | [5] |
| Standard Chemotherapeutics | ||
| Cisplatin | ~2.0 - 10.0 | [5] |
Mechanisms of Action: Diverse Pathways to Halt Cancer Growth
Novel thiazole derivatives exhibit their anti-proliferative effects through multiple mechanisms, primarily by inducing programmed cell death (apoptosis) and by interfering with the cellular machinery essential for cell division (tubulin polymerization).
Induction of Apoptosis
Many thiazole compounds trigger the intrinsic apoptotic pathway. This is often initiated by the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins such as Bcl-2.[6][7] This shift in the Bax/Bcl-2 ratio leads to the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspase enzymes (e.g., caspase-9 and caspase-3), ultimately leading to the execution of apoptosis.[8][9]
Inhibition of Tubulin Polymerization
Several potent thiazole derivatives act as tubulin polymerization inhibitors. They bind to the colchicine-binding site on β-tubulin, preventing the formation of microtubules.[10][11][12] Microtubules are critical components of the cytoskeleton and are essential for forming the mitotic spindle during cell division. By disrupting microtubule dynamics, these thiazole compounds cause the cell cycle to arrest in the G2/M phase, which subsequently triggers apoptosis.[1][2]
Experimental Protocols: Methodologies for Assessing Anti-proliferative Effects
The following are detailed protocols for the most common assays used to determine the anti-proliferative effects of chemical compounds on cancer cell lines.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (novel thiazoles or standard chemotherapeutics) and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.
SRB (Sulphorhodamine B) Assay
This assay is based on the ability of the SRB dye to bind to protein components of the cell.
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.
-
Cell Fixation: After treatment, gently discard the medium and fix the adherent cells by adding cold 10% (w/v) trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.
-
Staining: Wash the plates with water and air dry. Stain the cells with 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes at room temperature.
-
Washing: Remove the SRB solution and wash the plates with 1% (v/v) acetic acid to remove unbound dye.
-
Dye Solubilization: Air dry the plates and add 10 mM Tris base solution to solubilize the protein-bound dye.
-
Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader. The optical density is proportional to the total biomass.
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for assessing the anti-proliferative effects of test compounds.
Signaling Pathways
Caption: Intrinsic apoptosis pathway activated by novel thiazole derivatives.
Caption: Mechanism of tubulin polymerization inhibition by novel thiazoles.oles.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Design, synthesis and biological evaluation of novel thiazole-naphthalene derivatives as potential anticancer agents and tubulin polymerisation inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of novel synthesized thiazole derivatives as potential aromatase inhibitors against breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Targeting apoptosis; design, synthesis and biological evaluation of new benzoxazole and thiazole based derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | A novel benzothiazole derivative induces apoptosis via the mitochondrial intrinsic pathway producing antitumor activity in colorectal cancer [frontiersin.org]
- 8. Frontiers | Novel Bis-Thiazole Derivatives: Synthesis and Potential Cytotoxic Activity Through Apoptosis With Molecular Docking Approaches [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. Design, synthesis and biological evaluation of novel thiazole-naphthalene derivatives as potential anticancer agents and tubulin polymerisation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Proper Disposal of Ethyl 2-(3,5-dichlorophenyl)thiazole-4-carboxylate: A Step-by-Step Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of Ethyl 2-(3,5-dichlorophenyl)thiazole-4-carboxylate. This guide is intended for researchers, scientists, and drug development professionals to ensure the safety of laboratory personnel and adherence to environmental regulations. Due to its nature as a halogenated thiazole derivative, this compound requires handling as hazardous waste.
Hazard Identification and Safety Precautions
Before handling, it is crucial to understand the potential hazards associated with this compound. Based on data for similar compounds, the primary risks include:
-
Skin Irritation: Causes skin irritation.[1]
-
Eye Irritation: Causes serious eye irritation.[1]
-
Respiratory Irritation: May cause respiratory irritation.[1]
-
Environmental Hazards: Potentially harmful to aquatic life with long-lasting effects.[3]
Personal Protective Equipment (PPE): Always wear the following PPE when handling this compound or its waste:
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety goggles and a face shield
-
A laboratory coat and closed-toe shoes
Waste Segregation and Collection
Proper segregation is the first step in compliant chemical waste disposal.[4] this compound is a halogenated organic compound and must be collected separately from non-halogenated waste to prevent chemical reactions and ensure proper disposal.[5][6][7]
Step-by-Step Collection Protocol:
-
Obtain a Designated Waste Container: Use a chemically compatible container with a secure, leak-proof screw cap.[8][9] The container should be clearly labeled for "Halogenated Organic Waste."[6][7]
-
Label the Container: Before adding any waste, affix a "Hazardous Waste" tag.[5] The label must include:
-
Collect Waste:
-
Solid Waste: Collect unused or expired this compound, as well as contaminated items like gloves, weigh boats, and absorbent pads, in the designated solid halogenated waste container.
-
Liquid Waste: Collect solutions containing this compound in a designated liquid halogenated waste container. Do not mix with incompatible waste streams.[3]
-
Sharps: Any chemically contaminated sharps (e.g., needles, broken glass) must be placed in a labeled, puncture-resistant sharps container.[11]
-
-
Keep the Container Closed: The waste container must remain securely capped at all times, except when adding waste.[5][9]
Storage of Hazardous Waste
Proper storage of the collected waste is critical to maintain a safe laboratory environment.
-
Location: Store the waste container in a designated Satellite Accumulation Area (SAA).[5][9] This area should be well-ventilated, and away from sinks or floor drains.[11]
-
Secondary Containment: Place the waste container in a secondary containment bin to prevent spills from spreading.[8][11]
-
Segregation: Ensure that the halogenated waste is stored separately from incompatible materials, such as acids, bases, and oxidizing agents.[9][11]
Spill Management
In the event of a spill, prompt and appropriate action is necessary to mitigate risks.[3]
-
Evacuate and Ventilate: Immediately alert personnel in the area and ensure the space is well-ventilated.[12]
-
Wear Appropriate PPE: Before cleaning the spill, don all necessary personal protective equipment.
-
Contain the Spill: For liquid spills, use an inert absorbent material like vermiculite or sand to contain the substance.[12] For solid spills, carefully sweep or scoop the material to avoid generating dust.[3]
-
Collect Cleanup Materials: Place all contaminated absorbent materials and cleaning supplies into the designated hazardous waste container.[5]
-
Decontaminate the Area: Clean the spill area thoroughly with soap and water.[3][12]
-
Report the Incident: Report the spill to your institution's Environmental Health and Safety (EHS) department.[3]
Disposal Procedure
The final disposal of this compound must be handled by a licensed hazardous waste disposal service.[3]
-
Schedule a Pickup: When the waste container is nearly full (about three-quarters), or within six months of the accumulation start date, arrange for a pickup from your institution's EHS or a contracted waste disposal company.[5][8][11]
-
Documentation: Ensure all required waste manifest documentation is completed to maintain a proper chain of custody.[2]
-
Never Dispose Down the Drain: Under no circumstances should this chemical or its containers be disposed of in the regular trash or down the sewer system.[8]
Visual Workflow for Disposal
Below is a diagram outlining the procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for halogenated thiazole derivatives.
References
- 1. echemi.com [echemi.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Proper Waste Disposal in Research Labs: Expert Guide to Safety and Compliance [gzlabfurniture.com]
- 5. campusoperations.temple.edu [campusoperations.temple.edu]
- 6. bucknell.edu [bucknell.edu]
- 7. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 8. danielshealth.com [danielshealth.com]
- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 10. 7.2 Organic Solvents [ehs.cornell.edu]
- 11. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 12. benchchem.com [benchchem.com]
Personal protective equipment for handling Ethyl 2-(3,5-dichlorophenyl)thiazole-4-carboxylate
Disclaimer: No specific Safety Data Sheet (SDS) for Ethyl 2-(3,5-dichlorophenyl)thiazole-4-carboxylate was publicly available at the time of this writing. The following guidance is a synthesis of information from the SDS of a structurally similar compound, Ethyl 2,5-dichloro-1,3-thiazole-4-carboxylate, and general safety protocols for thiazole derivatives.[1][2] It is imperative to consult the direct supplier for a compound-specific SDS before handling and to conduct a thorough risk assessment. This guide is intended to provide essential safety and logistical information for researchers, scientists, and drug development professionals.
Hazard Identification and Classification
Based on the data for a closely related compound, this compound is anticipated to have the following hazard classifications:
| Hazard Class | GHS Hazard Statement |
| Acute Toxicity, Oral | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity, Single Exposure | H335: May cause respiratory irritation |
Signal Word: Warning
Pictograms:
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is crucial to minimize exposure.[3] The following table summarizes the recommended PPE for handling this compound.[1][2][4]
| PPE Category | Recommended Equipment | Specifications and Purpose |
| Eye and Face Protection | Chemical safety goggles | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) to protect from splashes.[1] |
| Face shield | Recommended when there is a significant risk of splashing or dust generation.[3][5] | |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Inspect gloves before use and remove them without touching the outer surface.[3][4] |
| Body Protection | Laboratory coat | A long-sleeved and properly fastened lab coat is required to protect skin and clothing.[3] |
| Impervious clothing | Wear fire/flame resistant and impervious clothing for added protection.[1] | |
| Respiratory Protection | Fume hood or well-ventilated area | Always handle the compound in a well-ventilated area, preferably within a chemical fume hood.[2] |
| Respirator | If exposure limits are exceeded or irritation is experienced, use a full-face respirator. For solids that may generate dust, a dust respirator is recommended.[1][3] | |
| Foot Protection | Closed-toe shoes | Made of a durable material to protect feet from spills.[4] |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational workflow is crucial to minimize exposure and ensure safety.[2]
Preparation:
-
Ensure a calibrated and certified chemical fume hood is operational.[3]
-
Verify that all necessary PPE is available and in good condition.
-
Have an emergency eyewash station and safety shower readily accessible.
-
Prepare all necessary equipment and reagents before handling the compound.
Handling:
-
Always handle the compound within a chemical fume hood to minimize inhalation of dust or vapors.[2]
-
Wear the appropriate PPE as detailed in the table above.[1]
-
Avoid direct contact with skin, eyes, and clothing.[2]
-
Handle the compound in a manner that minimizes the generation of dust and aerosols.[2]
-
Do not eat, drink, or smoke in the handling area.[1]
Post-Handling:
-
Decontaminate the work area with an appropriate solvent and then wash with soap and water.[3]
-
Remove contaminated clothing immediately and wash it before reuse.[1]
-
Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[2]
Caption: Workflow for handling this compound.
First-Aid Measures
Immediate action is required in case of exposure.[1]
| Exposure Route | First-Aid Procedure |
| Inhalation | Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.[1] |
| Skin Contact | Take off contaminated clothing immediately. Wash off with plenty of water. If skin irritation occurs, get medical help.[1] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes and consult a doctor.[1] |
| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Get medical help.[1] |
Storage and Disposal
Proper storage and disposal are critical to laboratory safety and environmental protection.
Storage:
-
Store in a tightly closed, properly labeled container.[1][2]
-
Store locked up.[1]
-
Store away from incompatible materials such as strong oxidizing agents.[2]
Disposal:
-
Dispose of contents and container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations.[1]
-
The compound may be dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.[3]
-
Do not let the chemical enter drains.[6] Contaminated packaging should be triple rinsed and offered for recycling or reconditioning.[6]
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

